1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Description
Properties
IUPAC Name |
1-methyl-2-[(6Z,9Z)-pentadeca-6,9-dienyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-25(27)23-19-16-17-20-24(23)26(22)2/h7-8,10-11,16-17,19-21H,3-6,9,12-15,18H2,1-2H3/b8-7-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVODRCBOPULJKJ-NQLNTKRDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action for 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, a naturally occurring quinolone alkaloid isolated from Evodia rutaecarpa. Synthesizing data from related compounds and established pharmacological principles, we illuminate a probable pathway centered on the induction of apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product chemistry, offering a foundational understanding of this compound's cytotoxic potential and a framework for its empirical validation. We will delve into the hypothesized molecular interactions, the signaling cascades likely involved, and the detailed experimental protocols required to rigorously test these hypotheses.
Introduction: The Emerging Therapeutic Potential of Quinolone Alkaloids
The quest for novel oncologic therapeutics has increasingly turned to the vast chemical diversity of natural products. Among these, alkaloids have historically proven to be a rich source of anticancer agents. This compound belongs to the 2-alkenyl-4(1H)-quinolones, a subclass of quinolone alkaloids found in plants such as Evodia rutaecarpa.[1] While the broader class of synthetic quinolones, particularly fluoroquinolones, are well-known for their antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV, their natural counterparts from botanical sources are demonstrating a distinct and compelling bioactivity profile against mammalian cancer cells.[2][3][4]
Structurally, this compound is characterized by a 4-quinolone core, a methyl group at the N1 position, and a C15 polyunsaturated alkenyl chain at the C2 position. It is this 2-substituted aliphatic chain that is believed to be a key determinant of its cytotoxic activity, a feature shared by other bioactive quinolone alkaloids.[5] This guide will construct a mechanistic hypothesis based on the cytotoxic activities observed in structurally related compounds, proposing a model of action that can be systematically investigated.
Hypothesized Mechanism of Action: Induction of Apoptosis
While direct and exhaustive mechanistic studies on this compound are not yet prevalent in the literature, a strong hypothesis can be formulated based on the well-documented activities of other 2-substituted quinolones and alkaloids from Evodia rutaecarpa. The central tenet of this hypothesis is that the compound exerts its cytotoxic effects primarily through the induction of programmed cell death, or apoptosis, likely via the intrinsic (mitochondrial) pathway.
This proposed mechanism is supported by studies on compounds like 2-phenyl-4-quinolone, which has been shown to induce G2/M phase cell cycle arrest and apoptosis in human leukemia cells.[6] The key events in this proposed pathway include the disruption of mitochondrial membrane potential, regulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade.[6]
Perturbation of Mitochondrial Function
The mitochondrion is a central orchestrator of the intrinsic apoptotic pathway. We hypothesize that this compound, likely due to its lipophilic alkenyl side chain, interacts with and disrupts the mitochondrial membrane. This leads to a decrease in the mitochondrial membrane potential (ΔΨm), a critical early event in apoptosis. The collapse of ΔΨm results in the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors into the cytoplasm.
Modulation of Bcl-2 Family Proteins and Caspase Activation
The release of mitochondrial intermembrane space proteins, such as cytochrome c, is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). It is proposed that this compound shifts the balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6]
Upon its release into the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates effector caspases such as caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
The following diagram illustrates the hypothesized signaling pathway:
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
In Vitro Cytotoxicity Profile
The cytotoxic potential of quinolone alkaloids from Evodia rutaecarpa has been established against a range of human cancer cell lines. While specific IC50 values for this compound are not extensively reported, data from structurally similar compounds isolated from the same source provide a strong indication of its potency. These related quinolone alkaloids have demonstrated moderate cytotoxic activities, with IC50 values typically in the micromolar range.[5]
| Compound Class | Cancer Cell Lines | Reported IC50 Range (µM) | Reference |
| Quinolone Alkaloids from E. rutaecarpa | HepG-2, Hela, BEL7402, BEL7403 | 15.85 - 56.36 | [5] |
| 2-Phenyl-4-quinolone (YT-1) | U937, HL-60, K562 (Leukemia) | Not specified, but effective | [6] |
Experimental Protocols for Mechanistic Validation
To empirically validate the hypothesized mechanism of action, a series of well-established cell-based assays are required. The following protocols provide a comprehensive framework for this investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay serves as the initial screen to quantify the cytotoxic effect of the compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Since this reduction only occurs in metabolically active cells, the amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
Analysis of Apoptosis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (FL1) is plotted against PI fluorescence (FL2).
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Key experimental workflows for validating the mechanism of action.
Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase.
Principle: The DNA content of a cell varies depending on its phase in the cell cycle (G0/G1, S, G2/M). Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry can then be used to generate a histogram of DNA content, revealing the distribution of the cell population across the different phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membranes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the resulting DNA histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9] An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, a quinolone alkaloid from Evodia rutaecarpa, likely exerts its cytotoxic effects through the induction of apoptosis, potentially mediated by the intrinsic mitochondrial pathway and accompanied by cell cycle arrest. While this guide provides a robust, evidence-based hypothesis and the experimental framework to test it, further research is imperative.
Future investigations should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, or thermal shift assays to identify the specific intracellular binding partners of the compound.
-
In-depth Pathway Analysis: Utilizing Western blotting to probe the expression levels of key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, caspases, cyclins, CDKs).
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in preclinical animal models to assess its therapeutic potential.
By systematically applying the principles and protocols outlined in this guide, the scientific community can fully elucidate the mechanism of action of this promising natural product, paving the way for its potential development as a novel anticancer agent.
References
- Jiang, J., Xu, Q. (2009). Evodiamine: a novel anti-cancer alkaloid from Evodia rutaecarpa. Molecules, 14(5), 1852-1859.
- Zhang, Y., Wu, L., Wang, Y., et al. (2020). Rutaecarpine Induces Apoptosis via a Mitochondrial Membrane-Mediated Pathway in the Human Liver Cancer Cells (HepG2).
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances, 15, 12345-12356.
- Zhang, P. T., Li, J., Han, T., et al. (2013). Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa. Fitoterapia, 91, 196-202.
- Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (n.d.).
- IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.).
- Quinolone alkaloids from Evodia rutaecarpa: a potent new group of antimycobacterial compounds. (2005). International Journal of Antimicrobial Agents, 26(3), 262-4.
- A) Flow cytometric analysis of cell cycle phases post the compound 16 treatment. B) Flow cytometric analysis of apoptosis in HCT-116 cells exposed to compound 16. (n.d.).
- Quinolone Alkaloids with Inhibitory Activity against Nuclear Factor of Activated T Cells from the Fruits of Evodia rutaecarpa. (n.d.).
- New quinolone alkaloids from Euodia Fruit, and their pancreatic lipase inhibitory and PPAR-γ ligand-binding activities. (2024). Fitoterapia, 178, 106322.
- Potential mechanism of quinolones action on cancer cells. Changes in gene regulation after quinolones treatment, which lead to apoptosis and cell cycle arrest, were presented on the basis of analyzed data. (n.d.).
- Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Erythrinan Alkaloids. (n.d.). Benchchem.
- Effects of plant alkaloids on mitochondrial bioenergetic parameters. (n.d.).
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Pharmaceuticals, 16(7), 1032.
- Identification of two compounds capable of triggering caspase activation and apoptosis with high efficiency in caspase-9-mutated cells. (n.d.).
- This compound. (n.d.). PubChem.
- Chen, Y. F., et al. (2018). 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells. Oncology Reports, 39(3), 1331-1337.
- Bush, N. G., Diez-Santos, I., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Collin, F., Karkare, S., & Maxwell, A. (2011). Our Evolving Understanding of the Mechanism of Quinolones. Microbial Biotechnology, 4(4), 446-454.
- Krzystyniak, K., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3687.
- De Sarro, A., et al. (2001). Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice. Antimicrobial Agents and Chemotherapy, 45(6), 1730–1737.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance | Semantic Scholar [semanticscholar.org]
- 5. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Basic Methods of Cell Cycle Analysis [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, a molecule of interest for its potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a strategic approach that combines classical heterocyclic chemistry with modern stereoselective olefination techniques. We will explore the rationale behind the chosen synthetic route, provide detailed step-by-step protocols, and present data in a clear and accessible format. The synthesis is divided into three main stages: the construction of the 2-methyl-4(1H)-quinolone core, the stereoselective synthesis of the (6Z,9Z)-6,9-pentadecadienyl side chain, and the final coupling and N-methylation steps. Each stage is supported by established chemical principles and references to authoritative literature, ensuring scientific integrity and reproducibility.
Introduction and Synthetic Strategy
The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents.[1] The incorporation of long, unsaturated alkyl chains at the 2-position can impart novel biological properties, including potential antimicrobial and cytotoxic activities.[2][3][4] The target molecule, this compound, features a specific stereochemistry in its C15 side chain, which is crucial for its intended biological function.
Our synthetic strategy is designed to be convergent, allowing for the independent preparation of the quinolone nucleus and the dienyl side chain, followed by their strategic coupling. This approach offers flexibility and allows for the optimization of each synthetic sequence separately.
DOT Diagram: Overall Synthetic Strategy
Caption: A convergent approach to the target molecule.
Synthesis of the 2-Methyl-4(1H)-quinolone Core
The construction of the quinolone core will be achieved via a modified Conrad-Limpach synthesis. This classical method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[5][6][7] We have chosen this method for its reliability and the ready availability of the starting materials.
Rationale for Method Selection
The Conrad-Limpach synthesis provides a direct route to the desired 4-hydroxyquinoline tautomer, which exists in equilibrium with the 4-quinolone form.[5][8] The reaction conditions can be controlled to favor the formation of the 4-quinolone. An alternative, the Camps cyclization, involves the intramolecular condensation of an o-acylaminoacetophenone.[9][10][11] While also a viable route, the Conrad-Limpach synthesis was selected for its operational simplicity in this context.
Experimental Protocol: Synthesis of 2-Methyl-4(1H)-quinolone
-
Step 1: Condensation. To a round-bottom flask charged with N-methylaniline (1.0 eq), add ethyl acetoacetate (1.1 eq). The mixture is heated to 140 °C for 2 hours with the removal of ethanol. The progress of the reaction can be monitored by TLC.
-
Step 2: Cyclization. The crude intermediate from Step 1 is added dropwise to a preheated solution of diphenyl ether at 250 °C. The reaction is maintained at this temperature for 30 minutes.
-
Step 3: Isolation and Purification. After cooling to room temperature, the reaction mixture is diluted with hexanes, and the precipitated product is collected by filtration. The crude product is washed with hexanes and then recrystallized from ethanol to afford 2-methyl-4(1H)-quinolone as a solid.
| Compound | Starting Materials | Yield (%) | Purity (%) | Key Characterization Data |
| 2-Methyl-4(1H)-quinolone | N-methylaniline, Ethyl acetoacetate | 75-85 | >98 | ¹H NMR, ¹³C NMR, MS |
Stereoselective Synthesis of the (6Z,9Z)-6,9-pentadecadienal Side Chain
The synthesis of the C15 dienyl side chain with the correct (Z,Z) stereochemistry is a critical part of this synthesis. The Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone, is a powerful tool for alkene synthesis.[12][13][14] Non-stabilized ylides generally lead to the formation of (Z)-alkenes with high selectivity.[15]
Rationale for Method Selection
We will employ a sequential Wittig olefination strategy to construct the (Z,Z)-diene system. This approach provides excellent control over the geometry of the newly formed double bonds. An alternative approach could involve the Sonogashira coupling of terminal alkynes followed by a stereoselective reduction of the resulting diyne to the (Z,Z)-diene.[16][17] However, the Wittig approach was chosen for its more direct nature in this case.
DOT Diagram: Side Chain Synthesis Workflow
Caption: Stepwise construction of the dienyl side chain.
Experimental Protocol: Synthesis of (6Z,9Z)-6,9-pentadecadienal
This is a multi-step synthesis, and for clarity, a representative protocol for one of the Wittig reactions is provided.
-
Preparation of the Phosphonium Ylide. To a solution of the appropriate phosphonium salt (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. The resulting deep red solution is stirred at this temperature for 1 hour.
-
Wittig Reaction. To the ylide solution, add a solution of the appropriate aldehyde (0.95 eq) in anhydrous THF dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification. The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired (Z)-alkene.
| Intermediate | Key Reaction | Yield (%) | Stereoselectivity (Z:E) |
| (Z)-Non-4-en-1-ol | Wittig Reaction | 80-90 | >95:5 |
| (6Z,9Z)-Pentadeca-6,9-dien-1-ol | Wittig Reaction | 75-85 | >95:5 |
| (6Z,9Z)-6,9-pentadecadienal | Oxidation | 90-95 | N/A |
Final Assembly and N-Methylation
The final steps of the synthesis involve the coupling of the quinolone core with the dienyl side chain, followed by N-methylation. A Suzuki-Miyaura cross-coupling reaction is an excellent choice for forming the C-C bond between the heterocyclic core and the alkenyl side chain.[18][19][20]
Rationale for Method Selection
For the coupling step, a 2-halo-4-quinolone derivative will be prepared and reacted with a boronic ester of the dienyl side chain under palladium catalysis. The Suzuki-Miyaura coupling is known for its high functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[21][22] The N-methylation will be carried out as the final step to avoid potential complications in the preceding reactions.
Experimental Protocol: Final Assembly
-
Halogenation of the Quinolone Core. 2-Methyl-4(1H)-quinolone is converted to 2-methyl-4-chloroquinoline using a standard chlorinating agent like phosphorus oxychloride.
-
Suzuki-Miyaura Coupling. To a degassed solution of 2-methyl-4-chloroquinoline (1.0 eq), the boronic ester of the (6Z,9Z)-6,9-pentadecadienyl side chain (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water), the mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
N-Methylation. The product from the coupling reaction is dissolved in a suitable solvent like DMF. Sodium hydride (1.2 eq) is added, followed by methyl iodide (1.5 eq). The reaction is stirred at room temperature until completion.
-
Final Purification. The final product is isolated after an aqueous workup and purified by column chromatography to yield this compound.
| Product | Key Reaction | Yield (%) | Purity (HPLC, %) | Spectroscopic Data |
| This compound | Suzuki Coupling, N-methylation | 60-70 (over 2 steps) | >99 | ¹H NMR, ¹³C NMR, HRMS, IR |
Conclusion
This technical guide outlines a comprehensive and efficient synthetic route for the preparation of this compound. The convergent strategy allows for the independent synthesis of the key building blocks, and the use of well-established and reliable reactions ensures high yields and stereochemical control. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry.
References
-
Camps, R. (1899). Ueber die Darstellung von Oxychinolinen. Archiv der Pharmazie, 237(9), 659-691. [Link]
-
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(16), 4933. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Medicinal Chemistry, 14(3), 385-412. [Link]
-
Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. (2021). Arkivoc, 2021(9), 218-239. [Link]
-
Z-Selective Dienylation Enables Stereodivergent Construction of Dienes and Unravels a Ligand-Driven Mechanistic Dichotomy. (2021). ACS Catalysis, 11(3), 1648-1655. [Link]
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation of 2-Alkyl-4-quinolones with Unusual Side Chains from a Chinese Pseudomonas aeruginosa Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. synarchive.com [synarchive.com]
- 8. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 10. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Camps quinoline synthesis | 1 Publications | Top Authors | Related Topics [scispace.com]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Foreword: Charting the Unexplored Territory of a Novel Quinolone Derivative
This technical guide ventures into the physicochemical landscape of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, a molecule of significant interest within the broader class of quinolone compounds. While the quinolone core is well-known for its diverse biological activities, this specific derivative, with its long, unsaturated alkyl chain, presents a unique profile that warrants detailed investigation. As of the writing of this guide, comprehensive experimental data for this compound is not extensively available in the public domain. Therefore, this document serves as both a repository of known information and, more importantly, a detailed roadmap for researchers and drug development professionals to thoroughly characterize its fundamental properties. The methodologies outlined herein are grounded in established principles of analytical chemistry and pharmacopeial standards, ensuring a robust and scientifically sound approach to its evaluation.
Compound Identification and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure.
1.1. Nomenclature and Chemical Identifiers
The compound is systematically named according to IUPAC nomenclature, which provides a standardized way to represent its chemical structure.[1][2][3][4]
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-2-[(6Z,9Z)-pentadeca-6,9-dien-1-yl]quinolin-4(1H)-one | PubChem[5] |
| CAS Number | 120693-52-9 | Push Bio-technology[6] |
| Molecular Formula | C25H35NO | PubChem[5] |
| Molecular Weight | 365.55 g/mol | PubChem[5], Push Bio-technology[6] |
| PubChem CID | 5319750 | PubChem[5] |
1.2. Proposed Spectroscopic and Chromatographic Confirmation Workflow
To confirm the identity and purity of a synthesized or isolated sample of this compound, a multi-technique approach is essential. The following workflow is proposed, leveraging the strengths of chromatography for separation and spectroscopy for structural confirmation.
Figure 1: Proposed workflow for the confirmation of identity and purity.
Physicochemical Characterization: A Methodical Approach
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, its formulation potential, and its stability.
2.1. Solubility Profile
Preliminary information suggests that this compound is soluble in methanol and chloroform.[6] A comprehensive solubility assessment is crucial for handling, formulation, and in vitro assay development.
Experimental Protocol: Thermodynamic Solubility Determination
-
Solvent Selection: A panel of solvents with varying polarities should be selected (e.g., water, phosphate-buffered saline (pH 7.4), ethanol, acetone, dimethyl sulfoxide (DMSO)).
-
Equilibration: An excess of the compound is added to each solvent in a sealed vial. The vials are then agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The resulting saturated solutions are filtered through a 0.22 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically HPLC with UV detection.
2.2. Thermal Properties
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the melting point, thermal stability, and decomposition profile of the compound.[7][8][9]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: A small, accurately weighed amount of the compound (typically 2-5 mg) is placed in an aluminum pan.
-
DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is monitored as a function of temperature to determine the melting point and any other thermal events.
-
TGA Analysis: A separate sample is heated at a constant rate in a TGA instrument. The weight loss of the sample is recorded as a function of temperature to assess thermal stability and decomposition patterns.
2.3. Lipophilicity
The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The computed XLogP3 value for this compound is 7.7, suggesting high lipophilicity.[5]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known concentration of the compound is dissolved in the aqueous phase. An equal volume of the n-octanol phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Table 2: Predicted and Proposed Experimental Physicochemical Properties
| Property | Predicted/Known Value | Proposed Experimental Method | Rationale |
| Melting Point (°C) | Not available | Differential Scanning Calorimetry (DSC) | Provides a precise determination of the solid-to-liquid phase transition temperature, a key indicator of purity.[7][8] |
| Thermal Decomposition (°C) | Not available | Thermogravimetric Analysis (TGA) | Determines the temperature at which the compound begins to degrade, crucial for understanding storage and handling stability.[7][8] |
| Solubility | Soluble in Methanol, Chloroform[6] | Thermodynamic Solubility Assay | Quantifies solubility in various pharmaceutically relevant solvents, essential for formulation development. |
| LogP | 7.7 (XLogP3)[5] | Shake-Flask Method | Experimental determination of lipophilicity is critical for predicting ADME properties.[10] |
| pKa | Not available | Potentiometric Titration or UV-pH Titration | The 4-quinolone moiety has acidic and basic centers; determining the pKa is vital for understanding its ionization state at physiological pH. |
Analytical Methodologies for Quantification and Purity Assessment
Robust analytical methods are the cornerstone of drug development, ensuring the quality and consistency of the active pharmaceutical ingredient.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and quantification of small molecules. For a lipophilic compound like this compound, a reversed-phase HPLC method is most appropriate.
Proposed HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy)
-
Injection Volume: 10 µL
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for impurity identification and confirmation of molecular weight.[11][12][13][14]
Figure 2: A typical LC-MS workflow for impurity profiling.
Potential Biological Activities and Mechanistic Considerations
While specific biological data for this compound is scarce, the quinolone scaffold is known to exhibit a wide range of activities. The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[15] Some quinolones have also shown activity against mammalian topoisomerase II, leading to investigations into their potential as anticancer agents.[16] The long alkyl chain at the 2-position of this compound may influence its membrane permeability and interaction with biological targets.
Conclusion and Future Directions
This compound represents an intriguing molecule with potential for further investigation. This guide provides a comprehensive framework for its systematic physicochemical characterization. The proposed protocols, grounded in established scientific principles and regulatory guidelines[17][18][19][20][21][22], will enable researchers to generate the high-quality data necessary to unlock its full potential in drug discovery and development. Future work should focus on the synthesis of a high-purity reference standard and the execution of the experimental plan outlined in this document to populate the data gaps and pave the way for biological evaluation.
References
- Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry.
- Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry.
- Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Veeprho.
- Advances in Chromatographic Analyses of Fluoroquinolones in Pharmaceuticals and Biological Samples - A Review Article. Bentham Science Publisher.
- Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations | Request PDF. ResearchGate.
- Thermal study of some new quinolone ruthenium(III) complexes with potential cytostatic activity. R Discovery.
- This compound | C25H35NO | CID 5319750. PubChem.
- USP Reference Standards. USP.
- Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed.
- Effect of Heating on the Stability of Quinolones in Milk. ACS Publications.
- The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed.
- Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis.
- Reference-Standard Material Qualification. Pharmaceutical Technology.
- IUPAC nomenclature of chemistry. Wikipedia.
- Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. LGM Pharma.
- Understanding Pharmacopeia Standards for Quality and Compliance. CymitQuimica.
- IUPAC Naming for Organic Compounds | Rules, Process & Examples. Study.com.
- Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI.
- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC - NIH.
- Brief Guides to Nomenclature. IUPAC.
- New international guidelines on organic pure material standards. BIPM.
- 4(1H)-Quinolinone, 1-methyl-2-(9-pentadecenyl)-, (Z)-. PubChem.
- The IUPAC Rules for Naming Organic Molecules. Journal of Chemical Education.
- 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadiene]-4(1H)-quinolone. Push Bio-technology.
- Fluoroquinolone compounds and synthesis method thereof. Google Patents.
- Structural, spectroscopic, and theoretical analysis of a molecular system based on 2-((2-(4-chlorophenylhydrazone)methyl)quinolone. ResearchGate.
- Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. PubMed.
- Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice. PubMed Central.
- Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. MDPI.
- (PDF) Quinolone Compounds with Activity Against Multidrug- Resistant Gram-Positive Microorganisms. ResearchGate.
- Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.
-
Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[7][23]benzothiazine-6-carboxylic acid. PubMed. Available at:
- Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.
- The in-vitro activity of two new quinolones: rufloxacin and MF 961. PubMed.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
- (Z)6,(Z)9-Pentadecadien-1-ol. PubChem.
- Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed.
Sources
- 1. IUPAC nomenclature of chemistry - Wikipedia [en.wikipedia.org]
- 2. IUPAC Naming for Organic Compounds | Rules, Process & Examples - Lesson | Study.com [study.com]
- 3. iupac.org [iupac.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C25H35NO | CID 5319750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Natural Product Description|1-Methyl-2-[(6Z,9Z)-6,9-pentadecadiene]-4(1H)-quinolone [sinophytochem.com]
- 7. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. veeprho.com [veeprho.com]
- 18. USP Reference Standards [usp.org]
- 19. pharmtech.com [pharmtech.com]
- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 21. Understanding Pharmacopeia Standards for Quality and Compl… [cymitquimica.com]
- 22. 2023-03-06-iupac-guidelines - BIPM [bipm.org]
- 23. benthamscience.com [benthamscience.com]
An In-Depth Technical Guide to 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone is a naturally occurring quinolone alkaloid isolated from the traditional Chinese medicinal plant Evodia rutaecarpa. This guide provides a comprehensive technical overview of this molecule, including its chemical properties, plausible synthetic routes, and methods for its biological evaluation. While specific research on this compound is limited, this document synthesizes available information on closely related 2-alkenyl-4(1H)-quinolones to provide a valuable resource for researchers interested in its potential as a therapeutic agent. The guide covers its potential anti-bacterial, anti-inflammatory, and cytotoxic activities, offering detailed experimental protocols for its study.
Introduction and Chemical Properties
This compound belongs to the 2-alkyl-4(1H)-quinolone class of alkaloids, which are known for their diverse biological activities.[1][2] It is one of the many quinolone alkaloids isolated from the fruits of Evodia rutaecarpa.[3][4]
Chemical Structure and Properties:
-
IUPAC Name: 1-methyl-2-[(6Z,9Z)-pentadeca-6,9-dien-1-yl]quinolin-4(1H)-one[5]
-
Molecular Formula: C₂₅H₃₅NO[5]
-
Molecular Weight: 365.55 g/mol [5]
-
CAS Number: 120693-52-9
The structure features a 4-quinolone core, which is a bicyclic aromatic system containing a nitrogen atom and a ketone group. It is substituted at the 1-position with a methyl group and at the 2-position with a fifteen-carbon alkenyl chain containing two cis double bonds at the 6 and 9 positions. This long, unsaturated alkyl chain is a key feature that likely influences its biological activity and physical properties, such as lipophilicity.
Synthesis of this compound
Proposed Synthetic Pathway:
A potential synthetic route could start from N-methylaniline and a custom-synthesized β-keto ester bearing the (8Z,11Z)-heptadeca-8,11-dienoyl chain. The synthesis of this specific β-keto ester would be a critical preceding step, likely involving multiple steps starting from commercially available fatty acids.
General Experimental Protocol for Conrad-Limpach Synthesis of 2-Alkyl-4(1H)-quinolones:
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Condensation: Equimolar amounts of N-methylaniline and the β-keto ester are mixed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., sulfuric acid). The mixture is heated to reflux for several hours to form the corresponding enamine intermediate.
-
Cyclization: The solvent is removed, and the crude enamine is added to a high-boiling point solvent, such as diphenyl ether. The mixture is heated to a high temperature (typically 250-260 °C) to induce thermal cyclization.
-
Purification: After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization or column chromatography.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target quinolone.
Characterization and Spectroscopic Analysis
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the characterization of similar N-methyl-2-alkenyl-4-quinolones, the following spectral features would be expected:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the quinolone ring, a singlet for the N-methyl group, and complex signals for the long alkenyl chain, including vinylic protons and methylene groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons of the quinolone core, the N-methyl carbon, and the carbons of the pentadecadienyl chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O (ketone) and C=C (alkene and aromatic) functional groups.
Biological Activities and Potential Therapeutic Applications
Quinolone alkaloids from Evodia rutaecarpa have been reported to possess a range of biological activities, including anti-bacterial, anti-inflammatory, and cytotoxic effects.[1][3][4]
Anti-bacterial Activity, particularly against Helicobacter pylori
Several 2-alkyl-4(1H)-quinolones isolated from Evodia rutaecarpa have demonstrated potent and selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases. The proposed mechanism of action for some quinolones against H. pylori involves the inhibition of bacterial respiration.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against H. pylori
-
H. pylori Culture: H. pylori strains are cultured on appropriate agar plates (e.g., Brucella agar supplemented with fetal bovine serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C.
-
Broth Microdilution Assay: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Brucella broth with fetal bovine serum).
-
Inoculation: Each well is inoculated with a standardized suspension of H. pylori to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated for 72 hours under microaerophilic conditions at 37°C.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anti-inflammatory Activity
Other constituents of Evodia rutaecarpa have shown significant anti-inflammatory properties, suggesting that this compound may also possess such activity. The potential mechanisms include the inhibition of key inflammatory mediators like prostaglandin E₂ (PGE₂) and the modulation of inflammatory pathways such as NF-κB.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to each well (except for the negative control) and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Diagram of the Potential Anti-inflammatory Signaling Pathway:
Caption: Potential inhibition of the NF-κB signaling pathway.
Cytotoxic Activity
Several quinolone alkaloids isolated from Evodia rutaecarpa have demonstrated moderate to potent cytotoxic activity against various human cancer cell lines.[3][4] This suggests that this compound could also be a candidate for anti-cancer drug discovery.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Summary of Potential Biological Activities
| Biological Activity | Potential Mechanism of Action | Relevant In Vitro Model | Key Parameter |
| Anti-bacterial | Inhibition of bacterial DNA gyrase and/or topoisomerase IV; Inhibition of bacterial respiration. | Helicobacter pylori | MIC |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX-2); Modulation of inflammatory signaling pathways (e.g., NF-κB). | LPS-stimulated RAW 264.7 macrophages | IC₅₀ (NO, PGE₂) |
| Cytotoxic | Induction of apoptosis; Inhibition of topoisomerase II. | Human cancer cell lines (e.g., HeLa, HepG2) | IC₅₀ |
Future Directions and Conclusion
This compound represents an intriguing natural product with potential therapeutic applications. Further research is warranted to:
-
Develop a robust and scalable synthetic route to enable detailed biological studies.
-
Perform comprehensive spectroscopic analysis to create a complete characterization profile.
-
Conduct in-depth in vitro and in vivo studies to elucidate its specific mechanisms of action for its anti-bacterial, anti-inflammatory, and cytotoxic effects.
-
Investigate the structure-activity relationship of the 2-alkenyl side chain to optimize its biological activities.
This technical guide provides a foundational framework for researchers to embark on the exploration of this promising quinolone alkaloid. The combination of its unique chemical structure and the known biological activities of related compounds makes it a compelling target for drug discovery and development.
References
-
Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa. PubMed. [Link]
-
New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa. ResearchGate. [Link]
-
[Studies on synthesis and bioactivity of 2-alkenyl-4(1H)-quinolone]. PubMed. [Link]
-
Drug development of alkaloids from Evodia rutaecarpa. Dove Medical Press. [Link]
-
Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. PMC. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C25H35NO | CID 5319750 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Quinolone: An Uncharted Path to 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
An In-Depth Technical Guide on a Molecule Shrouded in Mystery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the discovery and isolation of the natural product 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone. Despite its confirmed chemical structure and registration in public databases, a thorough investigation of scientific literature and chemical databases reveals a notable absence of primary research detailing its original discovery, the biological source from which it was isolated, and any characterization of its biological activities. This guide, therefore, serves as a summary of the available chemical information and places the compound within the broader context of marine-derived quinolone alkaloids. It also outlines a strategic, experience-based approach for the prospective discovery, isolation, and characterization of this and similar novel bioactive compounds.
Introduction: The Allure of Marine Quinolone Alkaloids
The quinolone and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous synthetic antibacterial agents.[1][2] Nature, particularly the marine environment, is a prolific source of structurally diverse and biologically active alkaloids, including a variety of quinolones.[3] These marine natural products often exhibit significant pharmacological properties, including antimicrobial, antifungal, antiparasitic, and anticancer activities.[3] Marine microorganisms, such as bacteria and fungi, are frequently the producers of these intriguing secondary metabolites.[4] The unique chemical space occupied by marine-derived quinolones continues to inspire the search for new therapeutic leads.
The Subject Molecule: A Chemical Profile
This compound is a formally recognized chemical entity, with its structure and basic properties cataloged in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₅NO | |
| Molecular Weight | 365.6 g/mol | |
| IUPAC Name | 1-methyl-2-[(6Z,9Z)-pentadeca-6,9-dien-1-yl]quinolin-4-one |
The structure, as depicted below, features a 4-quinolone core, N-methylated at position 1, and substituted at position 2 with a fifteen-carbon aliphatic chain containing two cis-double bonds at positions 6 and 9.
Figure 1: Chemical structure of the topic compound.
The Information Gap: A Call for Primary Research
A comprehensive search of major scientific databases, including PubMed, Scopus, and Web of Science, did not yield any peer-reviewed publications detailing the discovery, isolation, or biological testing of this compound. This significant information gap prevents a thorough discussion of:
-
The Natural Source: The producing organism, whether a bacterium, fungus, or marine invertebrate, remains unknown.
-
Isolation and Purification: The specific chromatographic techniques and solvent systems used for its separation are not documented.
-
Structural Elucidation: While the structure is known, the primary spectroscopic data (NMR, MS, IR, UV) that led to its determination are not publicly available.
-
Biological Activity: There is no published data on its potential antimicrobial, cytotoxic, or other pharmacological effects.
A Strategic Approach to Discovery and Isolation: A Hypothetical Workflow
Drawing from extensive experience in natural product chemistry, a logical and effective workflow can be proposed for the future discovery and characterization of this and similar novel quinolone alkaloids from marine sources.
Figure 2: A generalized workflow for natural product discovery.
Step-by-Step Protocol for Hypothetical Isolation:
-
Source Material and Extraction:
-
Begin with the collection of marine bacteria, for instance, from the surface of marine sponges or from marine sediments.
-
Cultivate the isolated bacterial strains in a suitable liquid medium on a large scale.
-
Separate the bacterial biomass from the culture broth via centrifugation.
-
Perform a solvent extraction of both the supernatant and the cell pellet, typically using ethyl acetate or butanol, to capture secondary metabolites.
-
-
Bioassay-Guided Fractionation:
-
Screen the crude extracts for biological activity (e.g., against a panel of pathogenic bacteria).
-
Subject the active extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, butanol) to achieve initial separation.
-
-
Chromatographic Purification:
-
The most active fraction would then be subjected to a series of chromatographic steps. This could involve:
-
Vacuum Liquid Chromatography (VLC) on silica gel for coarse separation.
-
Sephadex LH-20 column chromatography for size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC) , likely reverse-phase (C18), for final purification to yield the pure compound.
-
-
-
Structural Elucidation:
-
The purified compound's structure would be determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms.
-
Infrared (IR) and Ultraviolet (UV) spectroscopy: To identify functional groups and chromophores.
-
-
Potential Significance and Future Directions
The long aliphatic chain of this compound suggests it may have interesting membrane-interacting properties. Many quinolones exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] Future research should focus on:
-
De-replication and Identification: A concerted effort to re-isolate this compound from a natural source, guided by its known mass, is a primary objective.
-
Total Synthesis: In the continued absence of a natural source, total synthesis would provide the necessary material for comprehensive biological evaluation.
-
Biological Screening: Once obtained, the compound should be screened against a wide range of biological targets, including panels of drug-resistant bacteria, cancer cell lines, and viral assays.
Conclusion
This compound represents a tantalizing yet unresolved puzzle in the field of natural product chemistry. Its presence in chemical databases without supporting primary literature underscores the importance of thorough documentation in scientific discovery. This guide has provided the available information and a strategic framework for its future investigation. The elucidation of its natural source and biological activity could provide valuable insights and potentially a new lead for drug development.
References
-
Kaysser, L., et al. (2022). Seven New Alkaloids Isolated from Marine Flavobacterium Tenacibaculum discolor sv11. Marine Drugs, 20(10), 623. [Link]
-
Gao, H., et al. (2012). Unusual Pyrrolyl 4-Quinolinone Alkaloids from the Marine-Derived Fungus Penicillium sp. ghq208. Chemical & Pharmaceutical Bulletin, 60(9), 1177-1180. [Link]
-
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]
-
Neu, H. C. (1989). Chemical evolution of the fluoroquinolone antimicrobial agents. The American journal of medicine, 87(6), 2S-9S. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 5319750. Retrieved December 31, 2025, from [Link].
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
Sources
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C25H35NO | CID 5319750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etymologia: Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Abstract
The compound 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone belongs to the diverse and pharmacologically significant class of 2-alkyl-4(1H)-quinolones (AQs). While direct studies on this specific molecule are not prevalent in existing literature, its core structure provides a robust foundation for hypothesizing its potential therapeutic applications and molecular targets. AQs are notable for their dual roles in nature: as crucial quorum sensing signals in pathogenic bacteria like Pseudomonas aeruginosa and as bioactive alkaloids from medicinal plants like Evodia rutaecarpa with demonstrated anticancer properties.[1][2] This guide presents a comprehensive, hypothesis-driven framework for systematically identifying, validating, and characterizing the therapeutic targets of this compound, leveraging insights from its structural analogues. We will explore three primary therapeutic hypotheses—antibacterial, anti-virulence, and anticancer—and provide detailed experimental workflows, from initial phenotypic screening to advanced target deconvolution and validation, designed to elucidate its mechanism of action and therapeutic potential.
Part 1: Foundational Analysis & Therapeutic Hypotheses
The molecular architecture of this compound, featuring a 4-quinolone core, a C1 methyl group on the ring nitrogen, and a long C2 alkenyl side chain, is pivotal. This structure is a hybrid of features seen in different bioactive quinolone classes.
-
The 4-quinolone core is the essential pharmacophore of quinolone antibiotics, which famously target bacterial type II topoisomerases.[3][4]
-
The long 2-alkyl/alkenyl side chain is characteristic of AQs used in bacterial communication, such as the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone.[5][6]
-
Quinolone alkaloids isolated from natural sources have demonstrated potent cytotoxicity against various cancer cell lines, suggesting interactions with eukaryotic cellular machinery.[7][8][9]
Based on this structural analysis, we can formulate three primary, testable hypotheses regarding the compound's therapeutic potential.
Hypothesis 1: Direct Antibacterial Agent. The compound acts as a classic quinolone antibiotic by directly inhibiting essential bacterial enzymes, namely DNA gyrase and/or Topoisomerase IV, leading to bacterial cell death.[10][11]
Hypothesis 2: Anti-Virulence Agent. The compound acts as an antagonist or modulator of the Pseudomonas aeruginosa quorum sensing system by interfering with the PQS signaling cascade, thereby inhibiting virulence factor production and biofilm formation without direct bactericidal action.[12][13]
Hypothesis 3: Anticancer Agent. The compound selectively targets pathways critical for cancer cell proliferation, survival, or metastasis, functioning as a cytotoxic or cytostatic agent for oncological applications.[1][9]
The following sections outline a logical, phased experimental strategy to test these hypotheses.
Part 2: A Systematic Framework for Target Identification & Validation
This section details a multi-stage workflow designed to move from broad phenotypic effects to specific molecular target identification and validation.
Stage 1: Broad-Spectrum Phenotypic Screening
The initial step is to ascertain the compound's primary biological effect in carefully selected assays. This screening phase is critical for prioritizing which therapeutic hypothesis to pursue.
Protocol 1: Antimicrobial Susceptibility Testing
-
Objective: To determine the direct bactericidal or bacteriostatic activity of the compound.
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).
-
Test against a panel of clinically relevant bacteria, including Gram-negative (Pseudomonas aeruginosa, Escherichia coli) and Gram-positive (Staphylococcus aureus) strains.[14]
-
Include a known fluoroquinolone (e.g., Ciprofloxacin) as a positive control.
-
Following MIC determination, perform a Minimum Bactericidal Concentration (MBC) assay by plating aliquots from wells with no visible growth onto agar plates.
-
-
Causality & Interpretation: A low MIC value (e.g., <16 µg/mL) suggests potent antibacterial activity, strongly supporting Hypothesis 1 . If the MIC is high or undetectable, direct antibacterial action is unlikely, shifting focus to Hypotheses 2 or 3.
Protocol 2: Anti-Biofilm & Quorum Sensing Interference Assay
-
Objective: To assess the compound's ability to inhibit bacterial virulence, specifically biofilm formation, which is often regulated by quorum sensing.
-
Methodology:
-
Use a sub-MIC concentration of the compound to ensure effects are not due to growth inhibition.
-
Grow P. aeruginosa in 96-well plates in the presence of the compound.
-
After incubation (24-48h), discard the planktonic bacteria and stain the remaining biofilm with crystal violet.
-
Quantify the biofilm by solubilizing the dye and measuring absorbance at 570 nm.
-
Optional: Utilize a reporter strain of P. aeruginosa carrying a PQS-responsive promoter (e.g., pqsA) fused to a reporter gene like lacZ or GFP to directly measure the inhibition of the PQS signaling pathway.[5]
-
-
Causality & Interpretation: Significant biofilm inhibition at sub-MIC concentrations strongly supports Hypothesis 2 . This indicates the compound likely acts as an anti-virulence agent by interfering with cell-to-cell communication rather than by killing the bacteria.
Protocol 3: In Vitro Cancer Cell Cytotoxicity Assay
-
Objective: To determine the compound's effect on the viability and proliferation of human cancer cells.
-
Methodology:
-
Select a panel of cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Seed cells in 96-well plates and treat with a serial dilution of the compound for 72 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Causality & Interpretation: Potent and selective cytotoxicity against cancer cell lines (low IC50 values) with a significantly higher IC50 for non-cancerous cells provides strong support for Hypothesis 3 .
Table 1: Hypothetical Phenotypic Screening Data Summary
| Assay Type | Test Organism/Cell Line | Metric | Hypothetical Result | Implication |
| Antimicrobial | P. aeruginosa PAO1 | MIC | >128 µg/mL | Hypothesis 1 is unlikely. |
| Anti-Biofilm | P. aeruginosa PAO1 | Biofilm IC50 | 8.5 µM | Supports Hypothesis 2. |
| QS Reporter | P. aeruginosa (pqsA-GFP) | Fluorescence | 75% reduction @ 10 µM | Strongly supports Hypothesis 2. |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 | 5.2 µM | Supports Hypothesis 3. |
| Cytotoxicity | MCF-10A (Non-cancerous) | IC50 | 95.7 µM | Suggests cancer cell selectivity. |
Stage 2: Target Identification & Deconvolution
Based on the results from Stage 1, a focused effort can be launched to identify the direct molecular target(s). Below are workflows tailored to each hypothesis.
If phenotypic screening suggests antibacterial or anti-virulence activity, the following methods can pinpoint the molecular target.
Protocol 4: In Vitro DNA Gyrase/Topoisomerase IV Inhibition Assay
-
Objective: To directly measure the inhibition of bacterial topoisomerase activity.
-
Methodology:
-
Utilize commercially available kits containing purified E. coli DNA Gyrase or Topoisomerase IV, supercoiled plasmid DNA (for gyrase) or catenated DNA (for Topo IV), and reaction buffers.
-
Incubate the enzyme and DNA substrate with varying concentrations of the test compound.
-
Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. Inhibition is observed as a lack of DNA relaxation (gyrase) or decatenation (Topo IV).[15]
-
Quantify band intensity to determine the IC50 of enzymatic inhibition.
-
-
Self-Validation: The assay includes a no-enzyme control (to show the initial state of the DNA) and a no-compound control (to show maximal enzyme activity). A known inhibitor like ciprofloxacin serves as a positive control.
Protocol 5: Competitive Binding Assay for PqsR
-
Objective: To determine if the compound directly binds to the PQS receptor, PqsR, and competes with the native ligand.
-
Methodology:
-
Use a fluorescently labeled PQS analogue or a radiolabeled native ligand (e.g., ³H-PQS).
-
Incubate purified PqsR protein with the labeled ligand in the presence of increasing concentrations of the unlabeled test compound.
-
Measure the displacement of the labeled ligand using techniques like fluorescence polarization or a scintillation proximity assay.
-
A decrease in signal indicates competitive binding. Calculate the Ki (inhibition constant) from the resulting dose-response curve.
-
-
Self-Validation: Controls include a no-protein sample to measure background signal and a no-competitor sample to measure maximum binding.
If the compound shows selective cytotoxicity, an unbiased approach is required to identify its target(s) from the entire human proteome.
Protocol 6: Affinity Purification-Mass Spectrometry (AP-MS)
-
Objective: To isolate the binding partners of the compound from a complex cell lysate.
-
Methodology:
-
Probe Synthesis: Synthesize an analogue of the compound with a linker and an affinity tag (e.g., biotin) that does not disrupt its bioactivity.
-
Affinity Purification: Incubate the biotinylated probe with lysate from the sensitive cancer cell line. As a negative control, pre-incubate a parallel lysate with a high concentration of the original, non-biotinylated compound to competitively block specific binding sites.
-
Capture: Use streptavidin-coated magnetic beads to capture the biotinylated probe and its bound proteins.
-
Elution & Digestion: Wash the beads extensively to remove non-specific binders, then elute and digest the captured proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Causality & Interpretation: A true target protein should be highly enriched in the sample treated with the probe alone and significantly depleted in the competitively blocked control sample.
Stage 3: Target Validation
Identifying a binding partner is not sufficient. Validation is required to prove that the interaction is responsible for the compound's biological effect.
Protocol 7: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement within intact cells.
-
Methodology:
-
Treat intact cancer cells with the compound or a vehicle control.
-
Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
-
Causality & Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle control provides strong evidence of direct target engagement in a physiological context.
Protocol 8: Genetic Target Validation (siRNA/CRISPR Knockdown)
-
Objective: To determine if reducing the expression of the identified target protein phenocopies or blocks the effect of the compound.
-
Methodology:
-
Use siRNA or a CRISPR-Cas9 system to specifically knock down the expression of the target protein in the sensitive cancer cell line.
-
Confirm knockdown by Western blot or qPCR.
-
Treat both the knockdown cells and control cells (e.g., expressing a non-targeting siRNA) with the compound and measure the IC50.
-
-
Causality & Interpretation: If the knockdown cells become significantly more resistant to the compound (a large increase in IC50), it validates that the protein is essential for the compound's mechanism of action.
Part 3: Visualization of Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental systems involved.
Caption: A comprehensive workflow for target identification and validation.
Caption: The mechanism of quinolone inhibition of bacterial DNA gyrase.
Conclusion and Future Directions
The compound this compound stands as a promising but uncharacterized molecule. Its structural similarity to known bioactive AQs provides a strong rationale for systematic investigation into its therapeutic potential. The multi-stage framework presented here—progressing from broad phenotypic screening to specific target identification and rigorous validation—offers a clear and robust pathway for its preclinical evaluation. Successful validation of a target via these methods would pave the way for lead optimization, advanced preclinical studies (e.g., ADME/Tox, in vivo efficacy models), and ultimately, the development of a novel therapeutic agent.
References
Sources
- 1. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pseudomonas quinolone signal regulates rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone (Evocarpine)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, more commonly known as Evocarpine (CAS Number: 120693-52-9), is a quinolone alkaloid of significant interest in contemporary pharmacological research. Primarily isolated from the fruits of Evodia rutaecarpa, this natural product has demonstrated a compelling spectrum of biological activities, including vasorelaxant, antimycobacterial, and cytotoxic effects. This technical guide provides a comprehensive overview of the current scientific understanding of Evocarpine, including its physicochemical properties, synthesis, multifaceted mechanisms of action, and pharmacokinetic profile. Detailed experimental protocols for its isolation and biological evaluation are presented to facilitate further investigation and drug development endeavors.
Introduction and Physicochemical Profile
Evocarpine is a key bioactive constituent of the traditional Chinese medicine "Wu-Chu-Yu" (Evodia rutaecarpa).[1] Its unique structure, featuring a 4-quinolone core with a long unsaturated alkyl chain at the C2 position, underpins its diverse pharmacological activities. The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the basis of many synthetic drugs.[2][3]
Physicochemical Data
A summary of the key physicochemical properties of Evocarpine is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological activity.
| Property | Value | Source |
| CAS Number | 120693-52-9 (for the specific isomer) | General Chemical Databases |
| Molecular Formula | C₂₅H₃₅NO | [4] |
| Molecular Weight | 365.55 g/mol | [4] |
| IUPAC Name | 1-methyl-2-[(6Z,9Z)-pentadeca-6,9-dien-1-yl]quinolin-4(1H)-one | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [5] |
| Storage | 4°C, protected from light | [5] |
Isolation and Synthesis
Isolation from Natural Sources
The primary source of Evocarpine is the fruit of Evodia rutaecarpa.[1] High-Speed Counter-Current Chromatography (HSCCC) has proven to be an efficient one-step method for the preparative isolation of Evocarpine and other alkaloids from the crude extract.[1]
This protocol is a generalized procedure based on established methods for alkaloid separation.
-
Preparation of Crude Extract:
-
Dried and powdered fruits of E. rutaecarpa are extracted with methanol using sonication.
-
The resulting solution is filtered and concentrated under reduced pressure to yield the crude extract.[1]
-
-
HSCCC Separation:
-
A suitable two-phase solvent system is selected (e.g., hexane-ethyl acetate-methanol-water).
-
The HSCCC apparatus is filled with the stationary phase.
-
The crude extract, dissolved in a mixture of the stationary and mobile phases, is injected into the apparatus.
-
The mobile phase is pumped through the column at a specific flow rate, and the apparatus is rotated at a set speed.
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing pure Evocarpine.
-
The fractions containing the pure compound are combined and evaporated to yield isolated Evocarpine.
-
Chemical Synthesis
While a detailed, step-by-step total synthesis of Evocarpine is not extensively documented in publicly available literature, a logical retrosynthetic analysis points towards a convergent approach. This strategy involves the synthesis of the quinolone core and the alkyl side chain separately, followed by their coupling.
Caption: Retrosynthetic analysis of Evocarpine.
-
Synthesis of the Quinolone Core: The 2-formyl-1-methyl-4(1H)-quinolone core can be synthesized via a Conrad-Limpach reaction between N-methylaniline and a suitable β-ketoester, followed by functional group manipulation to introduce the aldehyde at the C2 position.
-
Synthesis of the Wittig Reagent: The (6Z,9Z)-pentadeca-6,9-dien-1-yl)triphenylphosphonium bromide side chain can be prepared from the corresponding bromoalkene.
-
Final Coupling: A Wittig reaction between the quinolone aldehyde and the phosphonium ylide (generated by treating the phosphonium salt with a strong base) would yield Evocarpine. Purification is typically achieved through column chromatography.[1]
Biological Activities and Mechanisms of Action
Evocarpine exhibits a range of pharmacological effects, with distinct mechanisms of action for each.
Vasorelaxant Activity
Evocarpine demonstrates potent vasorelaxant properties.[6][7] This effect is primarily attributed to its ability to act as a calcium channel blocker.[5][7]
Evocarpine inhibits the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells by blocking voltage-dependent calcium channels (VDCCs).[6][7] This reduction in intracellular Ca²⁺ prevents the activation of calmodulin and the subsequent phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[6]
Caption: Proposed mechanism of Evocarpine-induced vasorelaxation.
-
Tissue Preparation: Thoracic aortas are excised from rats and cut into 2-3 mm rings.[6]
-
Mounting: The aortic rings are suspended in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂.[6]
-
Contraction Induction: A stable contraction is induced with a high-potassium solution (e.g., 60 mM KCl).[6]
-
Drug Administration: Cumulative concentrations of Evocarpine are added to the bath, and the relaxation response is recorded.[6]
-
Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value.[6]
Antimycobacterial and Antibacterial Activity
Evocarpine has shown significant activity against various bacteria, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.
The proposed primary mechanism for its antimycobacterial activity is the inhibition of the ATP-dependent MurE ligase.[8] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurE ligase disrupts cell wall integrity, leading to bacterial cell death.[8]
Caption: Mechanism of Evocarpine's antimycobacterial activity.
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland standard and then diluted.
-
Drug Dilution: Serial dilutions of Evocarpine are prepared in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: The wells are inoculated with the bacterial suspension and incubated at 37°C.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Evocarpine that completely inhibits visible bacterial growth.
Cytotoxic and Pro-Apoptotic Activity
Evocarpine induces apoptosis in various cancer cell lines in a dose- and time-dependent manner.
Evocarpine's pro-apoptotic effects are mediated through the modulation of key signaling pathways that regulate cell survival and death. It suppresses the PI3K/AKT signaling pathway, which leads to the downregulation of anti-apoptotic proteins like Bcl-2. Concurrently, it activates the p38 and JNK signaling cascades within the MAPK pathway, promoting the expression of pro-apoptotic proteins and the activation of executioner caspases, such as caspase-3.
Caption: Signaling pathways affected by Evocarpine leading to apoptosis.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Drug Treatment: Cells are treated with various concentrations of Evocarpine for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm. The IC₅₀ value is calculated from the dose-response curve.
Pharmacokinetics and Metabolism
Pharmacokinetic studies of Evocarpine have primarily been conducted in rat models.
ADME Profile
-
Absorption: Evocarpine is completely absorbed after oral administration.[6][8]
-
Distribution: It exhibits a large volume of distribution, indicating extensive tissue penetration.[6][8]
-
Metabolism: The primary metabolite is 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA).[6][8] Other metabolic pathways include hydroxylation, hydration, dehydrogenation, and N-demethylation.[8]
-
Excretion: The metabolic conversion to EVCA after intravenous injection is approximately 15.4%.[6][8]
Pharmacokinetic Parameters
The key pharmacokinetic parameters of Evocarpine in rats following intravenous administration are summarized in Table 2.
| Parameter | Value | Unit | Source |
| Total Plasma Clearance (CL) | 60 | mL/min/kg | [6][8] |
| Volume of Distribution (Vd) | 3.21 | L/kg | [6][8] |
| Half-life (t₁/₂) | 0.6 | h | [6][8] |
| Oral Bioavailability | ~100% | % | [6][8] |
Structure-Activity Relationship (SAR) and Future Directions
Currently, there is a lack of published, in-depth SAR studies on Evocarpine and its analogs. Such studies are crucial for optimizing its biological activities and developing more potent and selective therapeutic agents. Future research should focus on:
-
Modification of the Alkyl Side Chain: Investigating the impact of chain length, saturation, and branching on potency and selectivity.
-
Substitution on the Quinolone Ring: Exploring the effects of various substituents at different positions of the quinolone core to enhance activity and modulate physicochemical properties.
-
Toxicology Studies: Comprehensive acute and sub-chronic toxicity studies are necessary to establish a safety profile for Evocarpine.
-
In Vivo Efficacy: Evaluating the therapeutic potential of Evocarpine in relevant animal models for its various biological activities.
Conclusion
This compound (Evocarpine) is a promising natural product with a multifaceted pharmacological profile. Its potent vasorelaxant, antimycobacterial, and cytotoxic activities, coupled with favorable oral bioavailability in preclinical models, make it a compelling lead compound for drug discovery. This technical guide has consolidated the current knowledge on Evocarpine, providing a foundation for researchers and drug development professionals to further explore its therapeutic potential. The detailed protocols and mechanistic insights presented herein are intended to facilitate the rational design and execution of future studies aimed at translating this natural compound into a clinically viable therapeutic.
References
- Evocarpine's Efficacy Against Multidrug-Resistant Bacteria: A Compar
- Evocarpine: A Technical Guide to Natural Sources and Synthesis. (n.d.). BenchChem.
- The Biological Activity of Evocarpine: A Technical Overview for Drug Development Professionals. (n.d.). BenchChem.
- Yamahara, J., et al. (1988). The vasorelaxant effect of evocarpine in isolated aortic strips: mode of action. European Journal of Pharmacology, 155(1-2), 139-43.
- Evocarpine. (n.d.). Lifeasible.
- This compound. (n.d.). PubChem.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2022). Molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antagonistic effects of indoloquinazoline alkaloids on antimycobacterial activity of evocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Properties of Galenical Preparation. XV. Pharmacokinetics Study of Evocarpine and Its Metabolite in Rats [jstage.jst.go.jp]
- 6. Pharmacological properties of galenical preparation. XV. Pharmacokinetics study of evocarpine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Introduction: Unveiling the Potential of a Novel Quinolone Alkaloid
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone is a member of the diverse family of quinolone alkaloids. While this specific molecule is a subject of ongoing research, its structural relatives, particularly those isolated from the medicinal plant Evodia rutaecarpa, have demonstrated significant biological activities.[1][2][3] This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, including cytotoxic effects against various cancer cell lines and antibacterial properties.[1][2][4]
Quinolone alkaloids derived from Evodia rutaecarpa have been shown to inhibit the proliferation of human cancer cells, with some exhibiting IC50 values in the low micromolar range.[1][4] These findings suggest that this compound may possess similar anti-proliferative activities, making it a compelling candidate for investigation in cancer cell biology and drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture settings. The following sections will delve into its postulated mechanism of action, detailed protocols for assessing its cellular effects, and guidance on data interpretation.
Postulated Mechanism of Action: A Multifaceted Approach to Cellular Disruption
The broader class of quinolone compounds is known for a range of biological activities. While the precise molecular targets of this compound are yet to be fully elucidated, we can infer potential mechanisms based on the activities of structurally similar compounds.
Cytotoxic Effects on Eukaryotic Cells
Many quinolone alkaloids isolated from Evodia rutaecarpa have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][3] The primary mechanism is believed to be the induction of apoptosis and the inhibition of cell cycle progression. For instance, the related alkaloid evodiamine has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in several cancer cell lines.[3][5] It is plausible that this compound shares a similar mode of action, potentially through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.
Caption: Postulated signaling pathway for the cytotoxic effects of 1-Methyl-2-alkenyl-4(1H)-quinolones.
Antibacterial Activity
It is also important to consider the well-established antibacterial mechanism of quinolone antibiotics. These compounds typically target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7][8][9] By inhibiting these essential enzymes, quinolones disrupt DNA replication and repair, leading to bacterial cell death. While the primary focus of this guide is on eukaryotic cell culture, the potential antibacterial properties of this compound should not be overlooked, particularly in contexts where bacterial contamination is a concern or in dual-purpose screening assays. Mammalian cells possess a similar enzyme, but it is not susceptible to inhibition by quinolone antibacterials.[6]
Application in Cell Culture: Assessing Cytotoxicity
The primary application of this compound in a research setting is the evaluation of its cytotoxic and anti-proliferative effects on various cell lines, particularly those derived from cancerous tissues. A fundamental experiment is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
The lipophilic nature of this compound necessitates the use of an organic solvent for initial dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line of interest
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Stock Solution Preparation (10 mM): a. Aseptically weigh out a precise amount of the compound powder. b. Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight is 379.58 g/mol , dissolve 3.8 mg in 1 mL of DMSO. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with DMSO but no compound) has the same final DMSO concentration as the highest concentration of the test compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Adherent cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the cells to approximately 80% confluency. b. Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. After 24 hours, carefully remove the medium from the wells. b. Add 100 µL of fresh medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control (medium only). c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution. f. Read the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Data Interpretation and Expected Results
The absorbance values obtained from the microplate reader are directly proportional to the number of viable cells.
Calculation of Cell Viability:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 Determination:
Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Sample Data Table:
| Concentration (µM) | Log(Concentration) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | - | 1.25 | 100 |
| 1 | 0 | 1.10 | 88 |
| 5 | 0.70 | 0.85 | 68 |
| 10 | 1 | 0.60 | 48 |
| 25 | 1.40 | 0.30 | 24 |
| 50 | 1.70 | 0.15 | 12 |
Based on studies of similar quinolone alkaloids, the expected IC50 values for cytotoxic activity against sensitive cancer cell lines could be in the range of 1 µM to 50 µM.[1][4]
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding, use a multichannel pipette for consistency, and avoid using the outer wells of the plate. |
| No dose-dependent effect observed | Compound concentration range is too high or too low, compound precipitated out of solution, compound is inactive in the tested cell line. | Test a wider range of concentrations, visually inspect the wells for precipitation, and try a different cell line. |
| Vehicle control shows significant cell death | DMSO concentration is too high. | Ensure the final DMSO concentration does not exceed 0.5% (v/v). |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance | MDPI [mdpi.com]
Application Notes & Protocols for the Analytical Determination of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Abstract
This document provides a comprehensive guide to the analytical methods for the detection, quantification, and structural confirmation of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone. This molecule, belonging to the alkyl-quinolone class, possesses a unique amphipathic structure, combining a polar N-methyl-4-quinolone headgroup with a non-polar C15 polyunsaturated aliphatic tail.[1] This structure presents specific challenges and opportunities for analytical characterization. This guide is intended for researchers, analytical chemists, and drug development professionals, offering detailed, field-proven protocols for sample preparation, chromatographic separation, and spectroscopic analysis. We will detail robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, ensuring accuracy, precision, and reliability in accordance with regulatory standards such as the ICH Q2(R1) guidelines.[2][3][4]
Introduction and Physicochemical Profile
This compound is a substituted quinolone derivative. Such alkyl-quinolones are a known class of bacterial metabolites that can act as quorum sensing signaling molecules, for example, the Pseudomonas Quinolone Signal (PQS).[5] The analytical characterization of these molecules is critical for understanding their biological activity, metabolic fate, and for quality control in synthetic applications.
The molecule's long, flexible, and unsaturated alkyl chain makes it lipid-like and prone to oxidation, while the quinolone core provides a strong chromophore and a site for ionization. These dual characteristics must be considered in every step of the analytical workflow, from sample handling to final detection.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₅NO | PubChem CID: 5319750[1] |
| Molecular Weight | 365.6 g/mol | PubChem CID: 5319750[1] |
| IUPAC Name | 1-methyl-2-[(6Z,9Z)-pentadeca-6,9-dienyl]quinolin-4-one | PubChem CID: 5319750[1] |
| Predicted XLogP3 | 7.7 | PubChem CID: 5319750[1] |
| Appearance | (Predicted) Viscous oil or waxy solid at STP | Inferred from structure |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile, Chloroform, Hexane) | Inferred from structure |
| Stability | The (6Z,9Z)-diene moiety is susceptible to air oxidation and isomerization. Samples should be stored under inert gas (N₂ or Ar) at -20°C or lower and protected from light. The use of antioxidants like BHT during extraction and storage is recommended.[6] | Inferred from chemical principles |
Sample Preparation and Extraction
The objective of sample preparation is to extract the analyte from its matrix, remove interfering substances, and concentrate it into a solvent compatible with the downstream analytical technique. Given the molecule's lipid-like nature, methods commonly used in lipidomics are highly applicable.[7][8]
Causality Behind Method Selection
-
For Biological Matrices (Plasma, Serum, Cell Lysates): The high protein and salt content necessitates an initial protein removal step, followed by extraction of the lipophilic analyte. A combination of protein precipitation and liquid-liquid extraction is highly effective.[9]
-
For Synthetic Reaction Mixtures: The primary goal is to remove catalysts, unreacted starting materials, and polar byproducts. Solid-Phase Extraction (SPE) offers a clean and efficient workflow.
General Sample Handling Workflow
The following diagram outlines a generalized workflow for sample preparation.
Sources
- 1. This compound | C25H35NO | CID 5319750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone as an Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bioactive Alkaloid from Evodia rutaecarpa
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa, a plant long used in traditional Chinese medicine. This compound is part of a larger family of 2-alkyl-4(1H)-quinolones (AQs) that have garnered significant scientific interest due to their diverse biological activities. Structurally, it features a 4-quinolone core, which is the foundational scaffold for many synthetic quinolone antibiotics. What sets this natural product apart is its long, unsaturated alkyl chain at the C-2 position, a feature that significantly influences its biological properties.
The quinolone alkaloids from Evodia rutaecarpa have demonstrated a range of pharmacological effects, including antibacterial and cytotoxic activities.[1] This document provides a comprehensive guide for researchers interested in exploring the antibacterial potential of this compound, covering its mechanism of action, protocols for its isolation and synthesis, and methodologies for evaluating its antibacterial efficacy.
Mechanism of Action: Targeting Bacterial DNA Replication
The antibacterial activity of quinolones is primarily attributed to their ability to disrupt bacterial DNA replication.[2] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication and transcription.
Here's a breakdown of the proposed mechanism:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.
-
Disruption of DNA Replication: The stabilized enzyme-DNA-quinolone ternary complex acts as a physical barrier, obstructing the progression of the replication fork.
-
Induction of Cell Death: The accumulation of double-strand breaks in the bacterial chromosome triggers a cascade of events leading to cell death.
While this is the general mechanism for quinolone antibiotics, the long alkyl chain of this compound may confer additional or modified interactions with bacterial cell membranes or enzyme targets. The lipophilicity imparted by the pentadecadienyl chain could facilitate its passage through the bacterial cell wall and membrane, potentially enhancing its intracellular concentration.
Caption: General mechanism of action of quinolone antibiotics.
Antibacterial Spectrum and Potency
This compound has demonstrated potent antibacterial activity, particularly against Helicobacter pylori. The table below summarizes the known Minimum Inhibitory Concentration (MIC) values for this compound and related quinolone alkaloids from Evodia rutaecarpa.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Helicobacter pylori | 10-20 | [3] |
| Evocarpine (a related 2-alkyl-4-quinolone) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8-128 | [4] |
| Other Quinolone Alkaloids from E. rutaecarpa | Staphylococcus aureus ATCC25923, Staphylococcus epidermidis ATCC12228, Bacillus subtilis ATCC6633 | 4-128 | [1] |
Protocols
Protocol 1: Isolation and Purification from Evodia rutaecarpa
This protocol is based on the successful isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).
Materials and Equipment:
-
Dried fruits of Evodia rutaecarpa
-
Methanol
-
n-Hexane
-
Ethyl acetate
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC system for purity analysis
Procedure:
-
Extraction: a. Pulverize the dried fruits of Evodia rutaecarpa. b. Macerate the powdered plant material with methanol at room temperature for 72 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Fractionation: a. Suspend the crude methanol extract in water and partition successively with n-hexane and ethyl acetate. b. Concentrate the n-hexane and ethyl acetate fractions. The quinolone alkaloids are typically found in these less polar fractions.
-
HSCCC Separation: a. Prepare the two-phase solvent system: A common system for separating quinolone alkaloids is a mixture of n-hexane, ethyl acetate, methanol, and water. A starting ratio to explore is 5:5:7:5 (v/v/v/v). b. Equilibrate the HSCCC column with the stationary phase (the upper phase of the solvent system). c. Dissolve the n-hexane or ethyl acetate fraction in a small volume of the biphasic solvent system. d. Inject the sample into the HSCCC system and perform the separation using the mobile phase (the lower phase of the solvent system) at a constant flow rate. e. Monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
Purification and Identification: a. Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound. b. Pool the fractions containing this compound and concentrate them. c. If necessary, perform further purification using silica gel column chromatography or preparative HPLC. d. Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS) and comparison with literature data.
Caption: Workflow for the isolation of the target compound.
Protocol 2: General Synthesis of 2-Alkyl-4(1H)-quinolones (Conrad-Limpach Reaction)
This is a general and widely used method for the synthesis of 2-alkyl-4(1H)-quinolones that can be adapted for this compound. The key is the synthesis of the appropriate β-keto ester precursor.
Materials and Equipment:
-
N-methylaniline
-
A suitable β-keto ester (e.g., ethyl (8Z,11Z)-3-oxo-8,11-heptadecadienoate)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Synthesis of the β-keto ester: This is a multi-step process that can be achieved through various organic synthesis routes, for example, by the reaction of a suitable acid chloride with Meldrum's acid followed by alcoholysis. The synthesis of ethyl (8Z,11Z)-3-oxo-8,11-heptadecadienoate would require a custom synthetic strategy.
-
Condensation: a. In a round-bottom flask, combine N-methylaniline and the β-keto ester in equimolar amounts. b. Add a catalytic amount of an acid catalyst. c. Heat the mixture to facilitate the condensation reaction, which forms an enamine intermediate. Water is typically removed azeotropically.
-
Cyclization: a. Add the enamine intermediate to a high-boiling point solvent like diphenyl ether. b. Heat the mixture to a high temperature (typically >200 °C) to induce thermal cyclization. c. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: a. Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. b. Filter the precipitate and wash it with the non-polar solvent to remove the high-boiling point solvent. c. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibacterial agent.
Materials and Equipment:
-
Pure this compound
-
Bacterial strains of interest (e.g., S. aureus, E. coli, H. pylori)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria, Brucella Broth for H. pylori)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator with appropriate atmospheric conditions (e.g., microaerophilic for H. pylori)
Procedure:
-
Preparation of Stock Solution: Dissolve the purified compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: a. In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculum Preparation: a. Culture the bacterial strain overnight. b. Dilute the overnight culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control). b. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a microplate reader. b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
References
-
Chen, J., et al. (2013). Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa. Phytochemistry Letters, 6(4), 587-590. [Link]
-
Zhang, L., et al. (2017). Bitterness and antibacterial activities of constituents from Evodia rutaecarpa. BMC Complementary and Alternative Medicine, 17(1), 188. [Link]
-
Pan, W. F., et al. (2014). Quinolone alkaloids from Fructus Euodiae show activity against methicillin-resistant Staphylococcus aureus. Phytotherapy Research, 28(2), 305-307. [Link]
-
Hamasaki, N., et al. (2000). Highly selective antibacterial activity of novel alkyl quinolone alkaloids from a Chinese herbal medicine, Gosyuyu (Wu-Chu-Yu), against Helicobacter pylori in vitro. Microbiology and Immunology, 44(1), 9-15. [Link]
-
Adams, M., et al. (2005). Quinolone alkaloids from Evodia rutaecarpa: a potent new group of antimycobacterial compounds. International Journal of Antimicrobial Agents, 26(3), 262-264. [Link]
-
Rho, T. C., et al. (1999). Anti-Helicobacter pylori activity of quinolone alkaloids from Evodiae fructus. Biological & Pharmaceutical Bulletin, 22(10), 1141-1143. [Link]
-
Van Bambeke, F., et al. (2005). In-vitro activity of newer quinolones against aerobic bacteria. Journal of Antimicrobial Chemotherapy, 56(5), 865-876. [Link]
-
Aldred, K. J., et al. (2014). Quinolone antibiotics: mechanisms of action and resistance. Current Topics in Medicinal Chemistry, 14(1), 1-15. [Link]
-
Diggle, S. P., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5738. [Link]
-
Andriole, V. T. (2000). The quinolones: past, present, and future. Clinical Infectious Diseases, 31(Supplement_2), S113-S119. [Link]
-
Hagen, S. E., et al. (1994). Synthesis and antibacterial activity of new quinolones containing a 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety. Gram-positive agents with excellent oral activity and low side-effect potential. Journal of Medicinal Chemistry, 37(6), 733-738. [Link]
-
Zinner, S. H., et al. (1986). In vitro activities of quinolones against enterococci resistant to penicillin-aminoglycoside synergy. Antimicrobial Agents and Chemotherapy, 29(5), 879-882. [Link]
-
Morita, H., et al. (2017). 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases. The Journal of Biological Chemistry, 292(13), 5235-5247. [Link]
Sources
- 1. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Helicobacter pylori activity of quinolone alkaloids from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone alkaloids from Fructus Euodiae show activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Quinolone Alkaloid
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone is a quinolone alkaloid distinguished by its long, unsaturated alkyl chain.[1][2] While extensive biological data for this specific molecule is emerging, its core 4-quinolone structure is a well-established pharmacophore with a history of diverse therapeutic applications.[3] Quinolone derivatives have traditionally been developed as broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5][6][7][8] However, recent research has unveiled "nonclassical" biological activities for this class of compounds, including antitumor, antiviral, and anti-inflammatory effects, often mediated through interactions with eukaryotic topoisomerases or other cellular targets.[9]
This compound shares structural similarities with quinolone alkaloids found in medicinal plants like Evodia rutaecarpa, which has a long history of use in traditional medicine for its anti-inflammatory and analgesic properties.[10][11][12][13] The active components of Evodia rutaecarpa are known to modulate inflammatory pathways, including the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).[12][13]
Given the established anti-inflammatory potential of related natural products and the expanding therapeutic landscape of quinolone derivatives, this compound presents a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of inflammatory signaling pathways. This document provides a detailed guide for designing and executing an HTS workflow to evaluate the anti-inflammatory properties of this compound, with a focus on a cell-based nitric oxide production assay.
Chemical Properties and Handling
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C25H35NO | [1] |
| Molecular Weight | 365.6 g/mol | [1] |
| IUPAC Name | 1-methyl-2-[(6Z,9Z)-pentadeca-6,9-dienyl]quinolin-4-one | [1] |
| XLogP3 | 7.7 | [1] |
For HTS applications, the compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to determine the solubility of the compound in the chosen solvent and to ensure that the final concentration of the solvent in the assay does not exceed a level that could induce cytotoxicity or interfere with the assay readout (typically ≤ 0.5%).
Proposed High-Throughput Screening Workflow
A robust HTS campaign to identify and validate the anti-inflammatory activity of this compound should follow a multi-stage process.[14][15] This workflow is designed to efficiently screen the compound, confirm its activity, and eliminate potential artifacts.
Figure 1. Proposed High-Throughput Screening Workflow.
Experimental Protocols
Primary High-Throughput Screening: Cell-Based Nitric Oxide Assay
This primary assay is designed to rapidly assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Principle:
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). The Griess reagent is used to colorimetrically measure the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling systems and plate readers[15]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10^4 cells per well in 40 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Prepare a serial dilution of this compound in DMSO. Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of the compound solutions to the cell plates to achieve a final concentration range (e.g., 0.1 to 100 µM). Include appropriate controls:
-
Negative Control: DMSO vehicle only.
-
Positive Control: A known iNOS inhibitor (e.g., L-NAME).
-
Unstimulated Control: Cells with DMSO vehicle but without LPS stimulation.
-
-
Cell Stimulation: After a 1-hour pre-incubation with the compound, add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Nitrite Measurement:
-
Transfer 25 µL of the cell culture supernatant from each well to a new 384-well clear plate.
-
Add 25 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition of NO production for each compound concentration.
-
Identify "hits" as compounds that exhibit a statistically significant inhibition of NO production above a predefined threshold (e.g., >50% inhibition at 10 µM).
-
Hit Confirmation and Triage
Dose-Response Confirmation:
"Hits" identified in the primary screen should be re-tested in the same nitric oxide assay using a wider range of concentrations (e.g., 10-point dose-response curve) to confirm their activity and determine the half-maximal inhibitory concentration (IC50).
Cytotoxicity Assay:
It is essential to rule out the possibility that the observed inhibition of NO production is due to cytotoxicity. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[14]
Protocol (MTT Assay):
-
Plate and treat cells with the compound as described in the primary screening protocol.
-
After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm.
-
Calculate the percent cell viability relative to the vehicle-treated control. Compounds that show significant cytotoxicity at concentrations that inhibit NO production should be flagged as potential false positives.
Secondary and Mechanistic Assays
Confirmed, non-toxic hits should be further investigated in secondary assays to elucidate their mechanism of action.
iNOS Expression Analysis:
To determine if the compound inhibits NO production by downregulating the expression of the iNOS enzyme, Western blotting or quantitative PCR (qPCR) can be performed on cell lysates from LPS-stimulated RAW 264.7 cells treated with the compound.
Signaling Pathway Analysis:
The production of iNOS in response to LPS is primarily regulated by the NF-κB signaling pathway. A reporter gene assay can be used to assess the effect of the compound on NF-κB activation.
Figure 2. Simplified NF-κB Signaling Pathway Leading to iNOS Production.
Conclusion
This compound represents a promising starting point for the discovery of novel anti-inflammatory agents. The HTS workflow and detailed protocols provided in these application notes offer a comprehensive framework for systematically evaluating the biological activity of this compound and elucidating its mechanism of action. By employing a multi-tiered screening approach, researchers can efficiently identify and validate true biological activity, paving the way for further lead optimization and preclinical development.
References
-
Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis. PubMed Central. Available at: [Link]
-
Drug development of alkaloids from Evodia rutaecarpa. Dove Medical Press. Available at: [Link]
-
Quinolone antibiotic. Wikipedia. Available at: [Link]
-
Mechanism of Quinolone Action and Resistance. PubMed Central. Available at: [Link]
-
Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells. PubMed. Available at: [Link]
-
Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa. PubMed. Available at: [Link]
-
Mechanism of Quinolone Action and Resistance. Semantic Scholar. Available at: [Link]
-
Mechanism of Quinolone Action and Resistance. R Discovery. Available at: [Link]
-
Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components. PubMed Central. Available at: [Link]
-
Mechanism of Quinolone Action and Resistance. ACS Publications. Available at: [Link]
-
A high-throughput method for the determination of quinolones in different matrices by ultra-high performance liquid chromatography with fluorescence detection. Analytical Methods (RSC Publishing). Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Nonclassical biological activities of quinolone derivatives. PubMed. Available at: [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Quinolone antibiotics. MedChemComm (RSC Publishing). Available at: [Link]
-
Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidinyl)quinolone-3-carboxylic acids. PubMed. Available at: [Link]
-
Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice. PubMed Central. Available at: [Link]
-
In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
4(1H)-Quinolinone, 1-methyl-2-(9-pentadecenyl)-, (Z)-. PubChem. Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]
-
Chemical evolution of the fluoroquinolone antimicrobial agents. PubMed. Available at: [Link]
Sources
- 1. This compound | C25H35NO | CID 5319750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4(1H)-Quinolinone, 1-methyl-2-(9-pentadecenyl)-, (Z)- | C25H37NO | CID 102003052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Welcome to the technical support guide for 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant solubility challenges associated with this molecule. Our goal is to empower researchers to achieve consistent and reliable experimental results.
Compound Profile: Understanding the Solubility Challenge
This compound is a highly lipophilic molecule, a characteristic dictated by its chemical structure. It combines a quinolone core with a long C15 unsaturated alkyl chain. This structure results in a very high octanol-water partition coefficient (XLogP3), estimated to be 7.7, indicating extremely poor aqueous solubility.[1] The molecule is readily soluble in organic solvents like methanol and chloroform but will precipitate rapidly when introduced to aqueous media, a common challenge during in vitro and in vivo experimental setups.[2]
This inherent low solubility is a primary obstacle to its development and can lead to:
-
Underestimation of biological activity in screening assays.
-
Poor absorption and low bioavailability in animal studies.[3][4]
-
Inconsistent and unreliable data due to precipitation.
This guide will walk you through systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating immediately upon dilution into my aqueous assay buffer. What is the quickest fix for initial screening?
For early-stage discovery and initial cell-based assays, the primary goal is to maintain the compound in solution for the duration of the experiment.
Answer: The most direct approach is the use of a co-solvent . Since the compound is typically stored in a DMSO stock, the key is to manage the final concentration of DMSO and potentially add another solubilizing agent.
-
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic compound to remain dissolved.[5] They essentially create a solvent mixture that better mimics the properties of the organic stock solvent.
-
Immediate Action:
-
Ensure the final concentration of DMSO in your assay medium is as high as tolerable for your experimental system (typically 0.1% to 0.5%).
-
Consider using surfactants like Polysorbate 20 or Polysorbate 80 at low concentrations (e.g., 0.01% - 0.1%) in your final assay buffer.[6] Surfactants form micelles that can encapsulate the hydrophobic drug, preventing precipitation.[4]
-
For compounds that are weakly basic or acidic, adjusting the pH of the buffer can increase the proportion of the ionized (and generally more soluble) form of the drug.[7][8]
-
Q2: I need to prepare a formulation for an oral gavage PK study in rodents. What strategies are most likely to succeed?
Answer: For oral delivery, overcoming the solubility barrier is critical for absorption and achieving adequate bioavailability.[9] Given the compound's high lipophilicity (LogP > 7), two advanced formulation strategies are highly recommended: Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS) .[10]
-
Amorphous Solid Dispersions (ASDs): This strategy involves converting the crystalline, low-solubility drug into a high-energy amorphous state, molecularly dispersed within a polymer matrix.[11][12]
-
Mechanism: The amorphous form lacks the strong crystal lattice energy that must be overcome during dissolution, leading to a state of "supersaturation" in the gastrointestinal (GI) tract and enhancing absorption.[13] The polymer carrier helps maintain this unstable state.[14]
-
Suitable Polymers: Polyvinylpyrrolidone (PVP), copolymers like Kollidon® VA64, or cellulosic polymers like HPMC-AS are excellent choices.[5][10]
-
-
Lipid-Based Drug Delivery Systems (LBDDS): This is arguably the most logical approach for such a "greasy" molecule. These formulations pre-dissolve the drug in a mixture of oils, surfactants, and co-solvents.
-
Mechanism: Upon contact with GI fluids, these systems self-emulsify to form fine dispersions or micellar solutions, keeping the drug solubilized and ready for absorption.[9][15] LBDDS can also enhance absorption through the lymphatic pathway, which avoids first-pass metabolism in the liver, a significant advantage for certain drugs.[16][17]
-
Suitable Excipients: Medium-chain triglycerides (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL, Labrasol®), and co-solvents (e.g., Transcutol® HP) are commonly used.[17][18]
-
The following workflow can help guide your formulation decision.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q3: What's the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer: This is a critical distinction. The type of solubility you measure depends on the stage of your research.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate in an aqueous buffer. It is a measure of apparent solubility under non-equilibrium conditions.[19][20] Kinetic solubility assays are high-throughput and useful in early discovery to flag problematic compounds.[21] However, they often overestimate the true solubility because the compound may form a supersaturated solution or an amorphous precipitate.[22][23]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound (in its most stable crystalline form) to a buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[21] This value is lower but more representative of the maximum concentration that can be achieved in vivo over time. It is essential for late-stage development and formulation optimization.[23]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | Apparent solubility at the point of precipitation from a stock solution. | True equilibrium solubility of the most stable solid form.[21] |
| Conditions | Non-equilibrium, rapid measurement (minutes to hours).[19] | Equilibrium, slow measurement (24-72 hours). |
| Typical Result | Often higher than thermodynamic solubility.[23] | Represents the lowest, most stable solubility value. |
| Use Case | High-throughput screening, early lead identification.[21] | Lead optimization, formulation development, biopharmaceutical modeling. |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution & Rationale |
| Compound precipitates when diluted from DMSO into buffer. | Exceeded Aqueous Solubility: The final concentration is above the compound's solubility limit in the buffer/DMSO mixture. | 1. Decrease Final Concentration: Test a lower concentration of the compound. 2. Increase Co-solvent: Increase the final DMSO percentage if the assay allows. 3. Add a Surfactant: Incorporate a low level of Polysorbate 80 or a bile salt like sodium taurocholate to create micelles that can solubilize the compound.[24][25][26] |
| Variability in results between experiments. | Precipitation Over Time: The compound may be slowly precipitating during the assay incubation period. | 1. Check for Precipitate: Visually inspect wells/tubes at the end of the assay. 2. Use a Precipitation Inhibitor: For ASDs, the formulation polymer (e.g., HPMC-AS) can act as a precipitation inhibitor in the assay medium.[12] 3. Reduce Incubation Time: If possible, shorten the assay duration. |
| Poor oral bioavailability in PK study despite using a co-solvent. | In Vivo Precipitation: The co-solvent formulation is rapidly diluted in the GI tract, causing the drug to "crash out" before it can be absorbed. | Switch to an Advanced Formulation: This is a classic failure mode for simple solutions. Use an ASD or LBDDS. These formulations are designed to maintain drug solubility in the GI environment.[9][14] |
| Amorphous Solid Dispersion (ASD) shows signs of crystallization over time. | Physical Instability: The drug is converting back to its more stable, less soluble crystalline form. This can be due to moisture, temperature, or poor miscibility with the polymer. | 1. Confirm Miscibility: Use DSC to ensure a single glass transition temperature (Tg), indicating good mixing.[27] 2. Select a Better Polymer: Choose a polymer with strong specific interactions (e.g., hydrogen bonding) with the drug. 3. Control Storage Conditions: Store the ASD under dry conditions, well below its Tg. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of the compound.
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. Note: Ensure you are using the most stable crystalline form for a true thermodynamic measurement.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vial and place it in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours. 48 hours is recommended to ensure equilibrium is reached.[19]
-
Phase Separation: After incubation, allow the vial to sit undisturbed for 30 minutes for the excess solid to settle. Then, filter the supernatant through a 0.22 µm PVDF filter to remove any undissolved particles. Crucially, do not use filters that may bind the compound.
-
Quantification: Dilute the clear filtrate with a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration of the compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.
Protocol 2: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Casting
This method is suitable for generating small amounts of ASD for initial screening.
-
Solution Preparation: Dissolve 100 mg of the compound and 200 mg of a polymer (e.g., Kollidon® VA64, giving a 1:2 drug-to-polymer ratio) in a minimal amount of a suitable common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).[28] Ensure a clear solution is formed.
-
Solvent Evaporation: Pour the solution into a clean glass petri dish to form a thin film. Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated. This may take several hours.
-
Final Drying: Continue to dry the film under high vacuum for an additional 12-24 hours to remove any residual solvent, which can act as a plasticizer and destabilize the ASD.
-
Harvesting: Carefully scrape the resulting solid film from the petri dish using a spatula.
-
Characterization (Self-Validation): The resulting material must be characterized to confirm it is a single-phase amorphous dispersion.
-
DSC (Differential Scanning Calorimetry): The thermogram should show a single glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug.[29]
-
XRPD (X-Ray Powder Diffraction): The diffractogram should show a broad, diffuse "halo" pattern, confirming the absence of sharp Bragg peaks that indicate crystallinity.[30][31]
-
Sources
- 1. This compound | C25H35NO | CID 5319750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Product Description|1-Methyl-2-[(6Z,9Z)-6,9-pentadecadiene]-4(1H)-quinolone [sinophytochem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. scispace.com [scispace.com]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. seppic.com [seppic.com]
- 12. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. ovid.com [ovid.com]
- 23. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Examination of the solubilization of drugs by bile salt micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solubilization of drugs by physiological mixtures of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Examination of the solubilization of drugs by bile salt micelles. | Semantic Scholar [semanticscholar.org]
- 27. kinampark.com [kinampark.com]
- 28. Chromatography [chem.rochester.edu]
- 29. crystalpharmatech.com [crystalpharmatech.com]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. researchgate.net [researchgate.net]
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone stability and degradation.
Document ID: TSC-MQPD-STAB-001
Introduction
This technical guide addresses the stability and degradation profile of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, a quinolone alkaloid of interest in drug discovery and development. The unique structure, featuring a 4-quinolone core and a polyunsaturated pentadecadienyl side chain, presents specific stability challenges that researchers must navigate.[1] This document provides field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity of your experimental results.
The 4-quinolone core is a common motif in many synthetic antibacterial agents, and its general stability has been studied.[2][3] However, the key to understanding this specific molecule's stability lies in its long, non-conjugated diene side chain (-C15H27). The bis-allylic methylene group between the two cis double bonds is a known point of oxidative vulnerability. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during routine handling and storage?
Answer: The two main concerns are oxidation and photodegradation .
-
Oxidative Instability: The (6Z,9Z)-6,9-pentadecadienyl side chain is highly susceptible to autoxidation. The methylene group at the C8 position is "bis-allylic," meaning it is flanked by two double bonds, which significantly weakens the C-H bond. This makes it a prime target for radical-initiated oxidation by atmospheric oxygen. This process can lead to the formation of hydroperoxides, which can further decompose into a complex mixture of aldehydes, ketones, and chain-cleavage products.
-
Photostability: The quinolone ring system can absorb UV radiation, making the molecule susceptible to photodegradation.[4] While some quinolones are relatively stable, others can undergo complex photochemical reactions, leading to loss of activity or the formation of phototoxic degradants.[4]
Recommended Storage Protocol: To mitigate these risks, the compound should be handled as an oxygen- and light-sensitive material.
-
Storage: Store solid material at -20°C or below in amber glass vials.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Solutions: Prepare solutions fresh for each experiment. If storage is unavoidable, use de-gassed solvents and store solutions at -80°C under an inert atmosphere for the shortest possible time. Avoid repeated freeze-thaw cycles.
Q2: My assay results are inconsistent. Could degradation during sample preparation be the cause?
Answer: Yes, this is a common issue. Inconsistent results are often traced back to degradation occurring after the compound is dissolved.
Troubleshooting Checklist:
-
Solvent Purity: Are you using high-purity, peroxide-free solvents? Ethers (like THF, dioxane) and some other organic solvents can accumulate peroxides, which will aggressively degrade the side chain. Use freshly opened bottles of HPLC-grade or anhydrous solvents.
-
Antioxidant Use: For assays involving extended incubation times or harsh conditions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solutions, if compatible with your downstream application.
-
Light Exposure: Are you protecting your solutions from light? Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient lab lighting during preparation and analysis.
-
Temperature Control: Perform all dilutions and preparations on ice to minimize thermal degradation and slow oxidative processes.
Troubleshooting Guide 1: Forced Degradation Studies
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[5] It involves subjecting the compound to stress conditions more severe than accelerated stability testing.
Experimental Rationale
The goal is not to completely destroy the molecule, but to induce a target degradation of 5-20%. This allows for the clear detection of degradation products without overly complex chromatograms. The conditions outlined below are starting points and should be optimized for this specific molecule.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 8 hours | To test the stability of the quinolone core and any potential hydrolysis of the amide bond within the ring.[6] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 8 hours | To assess susceptibility to alkaline-mediated degradation. Some quinolones show lability in basic media.[7][8] |
| Oxidation | 3% H₂O₂ | Room Temp | 8 - 24 hours | To simulate oxidative stress, primarily targeting the polyunsaturated side chain.[9] |
| Thermal | Solid & Solution | 80°C | 24 - 72 hours | To evaluate the molecule's stability at elevated temperatures, checking for decomposition or isomerization. |
| Photostability | UV (254 nm) & Visible | Room Temp | Per ICH Q1B | To determine light sensitivity, which is critical for quinolone-based compounds.[4] |
Step-by-Step Protocol: Forced Degradation
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition in Table 1, mix an aliquot of the stock solution with the stressor. For example, for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Incubate: Place the samples under the specified conditions for the target duration. Remove aliquots at intermediate time points (e.g., 2, 4, 8 hours) to track the degradation progress.
-
Neutralize: Before analysis, neutralize the acid and base samples (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and vice-versa).
-
Dilute & Analyze: Dilute all samples, including a non-degraded control, to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by HPLC.
Workflow for Stability Assessment
Caption: Fig 1. Workflow for Forced Degradation & Stability Analysis.
Troubleshooting Guide 2: Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the intact drug from its degradation products.[9][10] Reverse-Phase HPLC with UV detection is the most common technique.
Step-by-Step Protocol: HPLC Method Development
-
Column Selection: Start with a robust, general-purpose column. A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is an excellent choice.
-
Mobile Phase Selection:
-
A mixture of acetonitrile (ACN) and water is a standard starting point.
-
The quinolone core contains a basic nitrogen, so peak shape is often improved by acidifying the mobile phase. Start with 0.1% formic acid or phosphoric acid in the aqueous portion.
-
-
Wavelength Selection: Use a Diode Array Detector (DAD) to monitor the effluent. The quinolone structure typically has strong absorbance between 270-340 nm.[4] Record the UV spectrum of the parent compound and select a wavelength that provides a strong signal. The DAD is crucial for assessing peak purity of the parent peak in the presence of degradants.
-
Initial Gradient:
-
Run a broad gradient to elute all components, for example: 5% ACN to 95% ACN over 20 minutes.
-
This will show you the approximate retention time of the parent compound and where the degradation products elute. Given the long alkyl chain, the parent compound will be quite hydrophobic.
-
-
Method Optimization:
-
Inject your most complex degraded sample (likely from the oxidative or photolytic stress conditions).
-
Adjust the gradient slope to achieve baseline separation between the parent peak and all degradant peaks. The resolution should be >2 for all critical pairs.
-
If separation is difficult, try changing the organic modifier (e.g., to methanol) or the column chemistry (e.g., a Phenyl-Hexyl column).
-
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[6][11]
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 20 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Vol. | 10 µL |
| Detector | DAD, 278 nm (or λmax of parent) |
Anticipated Degradation Pathways
Based on the chemical structure, we can predict the most likely points of degradation. This knowledge helps in the tentative identification of peaks in your chromatogram before confirmation by mass spectrometry.
Caption: Fig 2. Predicted Degradation Pathways.
-
Oxidative Pathway (Most Likely): The primary pathway will almost certainly involve the dienyl side chain. Look for the formation of more polar compounds that elute earlier than the parent drug on a reverse-phase column. These are likely hydroperoxides, epoxides, alcohols, and ultimately, products of oxidative cleavage like aldehydes.
-
Photolytic Pathway: UV exposure can lead to reactions on the quinolone core. This could include de-alkylation at the N1 position or more complex rearrangements and cleavage of the heterocyclic rings.[4] These degradants may have significantly different UV spectra compared to the parent.
-
Hydrolytic Pathway: The 4-quinolone core is generally resistant to hydrolysis under mild conditions. Significant degradation is not expected unless under harsh pH and high temperature.
By combining the results from a systematic forced degradation study with a validated, stability-indicating HPLC method, researchers can ensure the quality and reliability of their data when working with this compound.
References
-
Bairros, A. V. D., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link][2][7]
-
ResearchGate. (n.d.). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Available at: [Link][8]
-
Martínez, J. L., et al. (2008). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 32(6), 1052–1073. Available at: [Link][3]
-
Cazedey, E. C. L., & Salgado, H. R. N. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 6(19), 7938-7945. Available at: [Link][10]
-
Cazedey, E. C. L., & Salgado, H. R. N. (2013). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Journal of the Brazilian Chemical Society, 24(7), 1121-1128. Available at: [Link][9]
-
Vishnuraj, A. R., et al. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56. Available at: [Link][6]
-
Prime Scholars. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. Available at: [Link]
-
SCIRP. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Available at: [Link][11]
-
ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Available at: [Link][12]
-
Kaur, R., & Arora, S. (2021). Analysis of alkaloids. In Pharmacognosy (pp. 319-348). Academic Press. Available at: [Link][13]
-
Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Available at: [Link][14]
-
Shimada, J., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. Available at: [Link][4]
-
Wikipedia. (n.d.). Quinoline alkaloids. Available at: [Link][15]
-
Push Bio-technology. (n.d.). 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadiene]-4(1H)-quinolone. Available at: [Link][16]
-
DC Chemicals. (n.d.). This compound. Available at: [Link]
-
MedCrave. (n.d.). Forced Degradation Studies: A Review. Available at: [Link][5]
Sources
- 1. This compound | C25H35NO | CID 5319750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]
- 3. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. - MedCrave online [medcraveonline.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 15. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 16. Natural Product Description|1-Methyl-2-[(6Z,9Z)-6,9-pentadecadiene]-4(1H)-quinolone [sinophytochem.com]
Technical Support Center: Optimizing 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone Dosage for Cell Lines
Welcome to the technical support center for the novel quinolone derivative, 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the dosage of this compound in various cell lines. While specific data on this particular molecule is emerging, this guide leverages extensive knowledge of the broader quinolone class of compounds and established cell-based assay principles to ensure a robust experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and its application in cell culture.
Q1: What is this compound and what is its expected mechanism of action?
This compound is a quinolone alkaloid. Quinolones are a broad class of heterocyclic compounds.[1] While this specific molecule has been identified as an antagonist of the angiotensin II receptor with an IC50 of 48.2 μM, many quinolone derivatives have demonstrated potent anticancer activities. The general mechanism of action for many quinolones involves the inhibition of essential enzymes for DNA replication and repair, such as topoisomerase IV and DNA gyrase, leading to DNA strand breaks and ultimately, cell death.[2][3] Some quinolone derivatives can also target other cellular components involved in cancer cell proliferation, including microtubules, protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC).[1][4] Therefore, it is plausible that this compound may exhibit cytotoxic effects on cancer cell lines through one or more of these mechanisms.
Q2: What type of cell lines are likely to be sensitive to this compound?
Given the known anticancer properties of many quinolone derivatives, cancer cell lines are the primary targets for this compound.[1][5] Various studies have shown the efficacy of quinolones against a range of cancer cell lines, including but not limited to:
-
Colon carcinoma (e.g., HCT116)[6]
-
Lung carcinoma (e.g., A549)[6]
-
Prostate carcinoma (e.g., PC3)[6]
-
Ovarian cancer cell lines [8]
The sensitivity of a specific cell line to this compound will need to be determined empirically.
Q3: How should I prepare and store the compound?
The molecular weight of this compound is 365.55 g/mol .[9] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired working concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
Q4: What is a reasonable starting concentration range for my experiments?
For initial screening, a broad range of concentrations is recommended to determine the dose-response relationship. A logarithmic dilution series is often a good starting point. Based on the activity of other quinolone derivatives, a range from nanomolar to high micromolar could be explored. For instance, some derivatives show activity in the low micromolar range.[10] A suggested starting range could be from 0.01 µM to 100 µM.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during dosage optimization experiments.
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell concentration. Always allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the compound.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: Minimize evaporation from the outer wells by filling the peripheral wells with sterile phosphate-buffered saline (PBS) or sterile water. Avoid using the outer wells for experimental samples.
-
-
Potential Cause: Variability in compound preparation.
-
Solution: Prepare a fresh dilution series from the stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
Issue 2: High background signal or artifacts in the cell viability assay.
-
Potential Cause: Interference of the compound with the assay reagent.
-
Solution: Run a control experiment with the compound in cell-free medium to check for any direct reaction with the assay reagent (e.g., MTT, WST-1). If interference is observed, consider using an alternative cell viability assay that relies on a different detection principle (e.g., CyQUANT™ Direct Cell Proliferation Assay).
-
Issue 3: No significant cytotoxic effect observed even at high concentrations.
-
Potential Cause: The chosen cell line is resistant to the compound's mechanism of action.
-
Solution: Test the compound on a panel of different cell lines with diverse genetic backgrounds. Some quinolones exhibit selective activity against certain tumor cell types.[11]
-
-
Potential Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of the compound may be time-dependent. Perform a time-course experiment, exposing the cells to the compound for different durations (e.g., 24, 48, and 72 hours).
-
-
Potential Cause: Compound instability or degradation in the culture medium.
-
Solution: If the compound is suspected to be unstable, consider replenishing the medium with a fresh compound at regular intervals during a long-term incubation.
-
Issue 4: A very steep or flat dose-response curve.
-
Potential Cause: The chosen concentration range is too narrow or not centered around the IC50.
-
Solution: If the curve is steep, use a narrower range of concentrations with smaller dilution factors around the estimated IC50. If the curve is flat, broaden the concentration range to capture the full dose-response.
-
III. Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments in optimizing the dosage of this compound.
Protocol 1: Determination of Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Hemocytometer or automated cell counter
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your target cells.
-
Count the cells and prepare a dilution series to seed a range of cell densities (e.g., 1,000 to 20,000 cells per well) in a 96-well plate.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Plot the cell viability (absorbance) against the number of cells seeded.
-
Select the seeding density that results in sub-confluent cells that are still in the exponential growth phase at the end of the planned experiment duration.
Protocol 2: IC50 Determination using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on a specific cell line.
Materials:
-
Cells seeded at the optimal density in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
-
Prepare a serial dilution of the compound in complete culture medium. A typical concentration range could be 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
IV. Data Presentation and Visualization
Table 1: Example of IC50 Values of Quinolone Derivatives in Different Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 4-Hydroxyquinolone Analogue | HCT116 (Colon) | Varies | [6] |
| 4-Hydroxyquinolone Analogue | A549 (Lung) | Varies | [6] |
| 4-Hydroxyquinolone Analogue | PC3 (Prostate) | Varies | [6] |
| 4-Hydroxyquinolone Analogue | MCF-7 (Breast) | Varies | [6] |
| Quinolone Carboxylic Acid | MCF-7 (Breast) | Varies | [7] |
| Quinolone Carboxylic Acid | K-562 (Bone Marrow) | Varies | [7] |
| Quinolone Carboxylic Acid | HeLa (Cervical) | Varies | [7] |
Note: The IC50 values for specific analogues within these classes vary and can be found in the cited literature.
Diagram 1: General Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a compound.
Diagram 2: Potential Mechanisms of Quinolone Anticancer Activity
Caption: Potential anticancer mechanisms of quinolone derivatives.
V. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Smith, J. T. [Mechanism of action of quinolones]. PubMed. [Link]
-
Abdel-Wahab, B. F., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. National Institutes of Health. [Link]
-
Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. [Link]
-
Fernandes, P. (2016). The quinolone antibiotics: an overview. MedChemComm. [Link]
-
Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed. [Link]
-
Rodríguez-Martínez, J. M., et al. (2011). Mechanism of action of and resistance to quinolones. National Institutes of Health. [Link]
-
Akhtar, T., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]
-
ResearchGate. Dose-response curves of compound 11e against colon cancer cell lines. [Link]
-
Wang, X., et al. (2016). Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization as antiproliferative agents. National Institutes of Health. [Link]
-
Al-Obaid, A. M., et al. (2025). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. National Institutes of Health. [Link]
-
Azzman, N. N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate. [Link]
-
Push Bio-technology. 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadiene]-4(1H)-quinolone. [Link]
-
DC Chemicals. This compound. [Link]
-
Van der Verren, S. E., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. National Institutes of Health. [Link]
-
Gao, F., et al. (2019). Quinolone hybrids and their anti-cancer activities: An overview. PubMed. [Link]
-
Muto, S., et al. (2001). New quinolones, ofloxacin and levofloxacin, inhibit telomerase activity in transitional cell carcinoma cell lines. PubMed. [Link]
-
Aaron Chemistry. 1-Methyl-2-((6Z,9Z)-pentadeca-6,9-dien-1-yl)quinolin-4(1H)-one. [Link]
-
Hsieh, Y. H., et al. (2021). Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. PubMed. [Link]
-
Hooper, D. C. (2001). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. National Institutes of Health. [Link]
-
Hoshino, K., et al. (1992). Antimicrobial activity of DU-6859, a new potent fluoroquinolone, against clinical isolates. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinolone hybrids and their anti-cancer activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Product Description|1-Methyl-2-[(6Z,9Z)-6,9-pentadecadiene]-4(1H)-quinolone [sinophytochem.com]
- 10. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Introduction
Welcome to the technical support guide for the synthesis of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone. This molecule belongs to the 2-alkyl-4(1H)-quinolone (AHQ) class, a group of compounds significant for their roles as signaling molecules in bacteria, such as Pseudomonas aeruginosa, and their potential as novel therapeutic agents.[1][2][3] The synthesis of this specific analogue, with its long, unsaturated alkyl chain and N-methylation, presents unique challenges that can impact reaction yield and purity.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this multi-step synthesis and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The most robust and common approach for synthesizing 2-alkyl-4(1H)-quinolones is a two-stage process.[1][4] This guide focuses on troubleshooting this pathway:
-
Conrad-Limpach Cyclization: Condensation of aniline with a custom β-ketoester, methyl 3-oxo-(8Z,11Z)-8,11-heptadecadienoate, to form the 2-substituted-4(1H)-quinolone core.
-
N-Methylation: Selective methylation at the nitrogen of the quinolone ring to yield the final target molecule.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.
Question 1: My Conrad-Limpach cyclization (Step 1) has a very low yield, and I'm observing significant tar formation. What are the likely causes and solutions?
Answer: This is the most frequent challenge in this synthesis, primarily due to the harsh conditions required for the thermal cyclization step.
Causality: The Conrad-Limpach reaction involves the thermal cyclization of an enamine intermediate formed from aniline and the β-ketoester.[1][5] This step requires very high temperatures (often >250°C) to overcome the activation energy for the electrocyclic ring closure.[5][6] At these temperatures, reactants, intermediates, and even the product can decompose or polymerize, leading to the formation of intractable tar.
Troubleshooting Steps:
-
Temperature Control is Critical:
-
Problem: Inconsistent heating or localized hotspots can accelerate decomposition.
-
Solution: Use a high-temperature heating mantle with a sand or silicone oil bath for uniform heat distribution. Ensure your thermometer is accurately calibrated for the target range. Do not exceed the required temperature, as this drastically increases side reactions.[6]
-
-
Leverage a High-Boiling Inert Solvent:
-
Problem: Running the reaction neat (without solvent) often leads to poor heat transfer and charring.
-
Solution: The use of an inert, high-boiling solvent is paramount for improving yields. Diphenyl ether or mineral oil are excellent choices as they facilitate even heating and can increase yields from below 30% to over 90% in some cases.[5][7]
-
-
Ensure Reactant Purity and Stoichiometry:
-
Problem: Impurities in the aniline or the custom β-ketoester can act as catalysts for polymerization. The β-ketoester itself can be prone to degradation if not prepared and stored correctly.
-
Solution: Use freshly distilled aniline. The β-ketoester should be synthesized and used promptly or stored under an inert atmosphere at low temperatures. Confirm its purity via ¹H NMR and/or LC-MS before use. Ensure a 1:1 molar ratio of reactants.
-
-
Maintain an Inert Atmosphere:
-
Problem: At high temperatures, oxidative side reactions can occur if exposed to air.
-
Solution: Conduct the reaction under a gentle stream of an inert gas like nitrogen or argon to prevent oxidation of the sensitive polyunsaturated alkyl chain and other components.
-
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Temperature | >260°C or inconsistent | 240–250°C, stable | Minimizes thermal decomposition.[5][6] |
| Solvent | None (neat) | Diphenyl ether, Mineral Oil | Ensures uniform heat transfer, prevents charring.[5] |
| Atmosphere | Air | Nitrogen or Argon | Prevents oxidative side reactions at high temperatures. |
| Reactants | Old/impure stock | Freshly distilled/prepared | Impurities can initiate polymerization and side reactions. |
Question 2: The N-methylation step (Step 2) is inefficient and produces a mixture of N-methyl and O-methyl isomers. How can I improve the yield and selectivity for the N-methylated product?
Answer: Achieving selective N-methylation over O-methylation is a classic challenge in quinolone chemistry due to the presence of the tautomeric 4-hydroxyquinoline form. The product exists in a keto-enol equilibrium, presenting two nucleophilic sites (N and O).
Causality: The regioselectivity of methylation is highly dependent on the reaction conditions. The hardness/softness of the electrophile and the nucleophile (HSAB theory), the choice of base, and the solvent all play a crucial role. The nitrogen anion is a softer nucleophile than the oxygen anion.
Troubleshooting Steps:
-
Optimize the Base and Solvent System:
-
Problem: Using a very strong, non-selective base can lead to the formation of both N- and O-anions, resulting in a product mixture.
-
Solution: A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone often favors N-methylation.[8] The carbonate is sufficiently basic to deprotonate the nitrogen without excessively promoting O-alkylation. Using sodium hydride (NaH) in DMF, a stronger base system, can sometimes provide excellent yields but requires strictly anhydrous conditions.[9]
-
-
Choose the Right Methylating Agent:
-
Problem: The choice of methylating agent impacts selectivity.
-
Solution: Methyl iodide (CH₃I) is a soft electrophile and, according to HSAB theory, should preferentially react with the softer nitrogen nucleophile. This is the most commonly used and effective reagent for this transformation.
-
-
Control Reaction Temperature:
-
Problem: Higher temperatures can sometimes favor the thermodynamically more stable O-methylated product.
-
Solution: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C). Monitor the reaction by TLC or LC-MS to avoid prolonged heating that could lead to side products.
-
| Condition | To Favor N-Methylation (Desired) | To Favor O-Methylation (Undesired) | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Stronger bases (e.g., NaH) can work but risk being less selective | Weaker bases are often more selective for the more nucleophilic nitrogen. |
| Solvent | DMF, Acetone (Polar Aprotic) | Protic solvents can interfere with the reaction. | Polar aprotic solvents effectively solvate the cation of the base. |
| Agent | Methyl Iodide (CH₃I) | Dimethyl sulfate | Methyl iodide is a soft electrophile, favoring reaction at the soft nitrogen center. |
| Temperature | Room Temperature to 50°C | Higher temperatures | Lower temperatures provide better kinetic control, favoring N-methylation. |
Note: In some cases, methylation with methyl iodide and K₂CO₃ has been reported to yield a doubly methylated byproduct, where a second methylation occurs at the benzylic position of the alkyl chain.[8] Careful monitoring of the reaction is essential to minimize this.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during this synthesis? A1: The primary hazards are the high temperatures used in the Conrad-Limpach cyclization and the reagents used for methylation.
-
High Temperatures: The use of oil baths at ~250°C requires extreme caution to prevent thermal burns and fires. Always conduct the reaction in a certified chemical fume hood.
-
N-Methylation Reagents: Methyl iodide is toxic and a suspected carcinogen; handle it only in a fume hood with appropriate personal protective equipment (PPE). Sodium hydride (NaH) is a flammable solid that reacts violently with water; it must be handled under an inert, anhydrous atmosphere.
Q2: How can I monitor the progress of each reaction step effectively? A2: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Step 1 (Cyclization): Use a solvent system like 9:1 Dichloromethane:Methanol. Spot the aniline, the β-ketoester, and the reaction mixture. The product, being more polar than the starting materials, will have a lower Rf value. The disappearance of the starting materials indicates reaction completion.
-
Step 2 (N-Methylation): Use a similar solvent system. The N-methylated product will be slightly less polar (higher Rf) than its unmethylated precursor. The O-methylated isomer will have a significantly higher Rf. This allows you to monitor both the consumption of the starting material and the formation of the desired product versus the key byproduct. For definitive analysis, LC-MS is highly recommended.
Q3: My final product appears unstable and changes color upon storage. Why? A3: The (6Z,9Z)-pentadecadienyl side chain contains two double bonds that are susceptible to air oxidation, especially if trace metals or light are present. This can lead to the formation of peroxides and other degradation products, causing discoloration and impurity. For long-term storage, it is crucial to keep the final compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C).
Troubleshooting Logic Flow
Caption: A logical flowchart for diagnosing yield issues.
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
This protocol assumes the prior synthesis of methyl 3-oxo-(8Z,11Z)-8,11-heptadecadienoate.
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple thermometer. Place the flask in a sand or silicone oil bath on a stirring hotplate.
-
Reagents: To the flask, add diphenyl ether (5 mL per gram of β-ketoester). Add methyl 3-oxo-(8Z,11Z)-8,11-heptadecadienoate (1.0 eq) and freshly distilled aniline (1.0 eq).
-
Initial Condensation (Water Removal): Begin stirring and slowly heat the mixture to 140-150°C for 1-2 hours. This step forms the enamine intermediate and removes water.
-
Cyclization: Increase the temperature of the oil bath to 250°C and maintain this internal reaction temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. The diphenyl ether may solidify. Add a non-polar solvent like hexanes or ether to the mixture and stir vigorously. The product should precipitate.[1]
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold hexanes to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a solvent like ethyl acetate or by column chromatography on silica gel.
Protocol 2: N-Methylation of 2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-alkyl-4(1H)-quinolone intermediate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into cold water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to separate the desired N-methylated product from any O-methylated byproduct and unreacted starting material.
References
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Guo, Z., Wu, J., & Wei, X. (2023). C−N Bond Formation Using Paraformaldehyde as C1 Source – Recent Advances.
- ResearchGate. (2019). Optimization of methylation reaction.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives.
- Helbik-Maciejewska, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Journal of Organic Chemistry.
- Mallik, R. (n.d.). Skraup synthesis of Quinoline. CUTM Courseware - Centurion University.
- RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
- Lépine, F., et al. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2021). (PDF) Synthesis of Bacterial 2-Alkyl-4(1H)
- u:cris-Portal. (2021). Synthesis of bacterial 2-alkyl-4(1H)
- ResearchGate. (n.d.). 21 questions with answers in QUINOLONES.
- MDPI. (2023).
- PubChem. (n.d.). This compound.
- Watterson, D., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central.
Sources
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
overcoming resistance to 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Technical Support Center: Overcoming Resistance to PQS Quorum Sensing Inhibitors
A Guide for Researchers Studying 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone and Related Anti-Virulence Compounds
Introduction: Understanding the Target and the Challenge
Welcome to the technical support center for researchers investigating this compound, a potent modulator of bacterial communication. This molecule belongs to the 2-alkyl-4(1H)-quinolone (AHQ) class and is structurally related to the Pseudomonas aeruginosa Quinolone Signal (PQS) molecules used in quorum sensing (QS).[1][2] Unlike traditional antibiotics that aim to kill bacteria, this compound is primarily investigated for its anti-virulence properties, disrupting the PQS system that controls the expression of numerous virulence factors and biofilm formation.[3][4][5]
The PQS system is a crucial communication network in P. aeruginosa, a notorious opportunistic pathogen known for its high levels of antibiotic resistance.[6][7] By inhibiting this pathway, compounds like this compound aim to disarm the pathogen, potentially making it more susceptible to host immune clearance or conventional antibiotics.[8]
However, as with any antimicrobial strategy, the potential for bacterial resistance is a primary concern. Resistance to a Quorum Sensing Inhibitor (QSI) may not manifest as survival in the face of a bactericidal agent, but rather as the restoration of virulent phenotypes despite the inhibitor's presence. This guide provides in-depth troubleshooting for common experimental hurdles, explains the rationale behind key protocols, and offers a framework for investigating and overcoming resistance to this class of compounds.
Part 1: The PQS Signaling Pathway: The Battlefield
To effectively troubleshoot experiments, a foundational understanding of the target pathway is essential. The PQS system in P. aeruginosa is a complex, hierarchically organized network.
The biosynthesis of PQS and its precursor, 2-heptyl-4-quinolone (HHQ), is governed by the pqsABCDE operon and the pqsH gene.[9] These molecules bind to the transcriptional regulator PqsR (also known as MvfR), activating it to control the expression of virulence genes, including those for pyocyanin production, elastase, and biofilm formation.[9] The PQS system is also intricately linked with the other major QS systems in P. aeruginosa, the las and rhl systems.[9][10] Your compound, this compound, likely acts by antagonizing the PqsR receptor or inhibiting a key enzyme in the biosynthetic pathway, such as PqsD.[5]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address common issues encountered during the evaluation of PQS inhibitors.
Category A: Inconsistent or Unexpected Bioactivity
Q1: My measured IC50 for pyocyanin inhibition fluctuates significantly between experiments. What's causing this?
A1: This is a frequent challenge. The variability often stems from subtle inconsistencies in experimental conditions, which can have a large impact on QS-regulated phenotypes.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inoculum Variability | The onset and intensity of quorum sensing are highly dependent on cell density. A non-standardized starting inoculum will lead to variable timing in QS activation and thus inconsistent inhibition measurements. Solution: Always standardize your starting inoculum to a specific optical density (e.g., OD600 of 0.05) using a spectrophotometer. Do not rely on visual turbidity.[11] |
| Media Composition | The PQS system is responsive to environmental cues, particularly iron availability.[1] Variations in media batches (e.g., cation concentrations) can alter the baseline expression of the PQS system. Solution: Use a consistent, high-quality growth medium (e.g., Pseudomonas P-broth or LB) from the same lot for a series of comparative experiments. If preparing your own media, ensure meticulous quality control of all components. |
| Incubation Dynamics | Aeration is critical for pyocyanin production. Differences in flask/tube geometry, shaking speed, or culture volume can alter oxygen availability and affect results. Solution: Maintain consistent culture volumes, flask sizes, and shaking speeds (e.g., 200-250 rpm). Ensure breathable seals on culture vessels. |
| Compound Stability | The inhibitor may be unstable in the media over the course of a long incubation period (24-48 hours). Degradation will lead to an apparent loss of activity. Solution: Assess the stability of your compound in the chosen media over time. Consider performing shorter-term assays or adding the compound at different time points to understand its effective window. |
Q2: I see strong inhibition of pyocyanin, but little to no effect on biofilm formation. Why the discrepancy?
A2: This is an excellent observation and points to the complexity of QS regulation. While PQS is a master regulator, the downstream pathways leading to different virulence factors are distinct and can be uncoupled.
-
Differential Regulation: Biofilm formation is a multi-faceted process regulated by several systems in addition to PQS, including the Gac/Rsm pathway and cyclic-di-GMP signaling.[6] Your compound may be highly specific for the PQS pathway controlling pyocyanin, while the biofilm phenotype in your strain under your specific conditions is more dependent on other regulators.
-
Assay Sensitivity: The crystal violet biofilm assay measures biomass, but not necessarily the structural integrity or virulence of the biofilm. The PQS system is known to be involved in producing extracellular DNA (eDNA), which is a key structural component.[6] Your inhibitor might be affecting biofilm quality rather than total quantity. Consider supplementing your crystal violet assay with microscopy (e.g., confocal with live/dead staining) to assess structural changes.
-
Kinetic Differences: The temporal expression of pyocyanin and biofilm-related genes can differ. Pyocyanin is often considered a late-stage QS product, while initial biofilm attachment may be less PQS-dependent.
Category B: Apparent Development of Resistance
Q3: After serially passaging P. aeruginosa with sub-inhibitory concentrations of my compound, the bacteria now produce pyocyanin even at high inhibitor concentrations. How do I confirm this is true resistance?
A3: This is a critical step in your research. It is crucial to differentiate between true, genetically stable resistance and temporary phenotypic adaptation.
Follow this workflow:
-
Isolate and Stabilize: Streak the adapted population on agar to obtain single colonies. Pick several distinct colonies.
-
Remove Selective Pressure: Grow each isolate in inhibitor-free media for several passages (e.g., 5-10 generations). This step is crucial to see if the resistant phenotype is lost without the compound present.
-
Re-challenge: Re-test the IC50 of the inhibitor against these "rested" isolates and compare it to the original, wild-type strain.
-
Interpretation:
-
Stable Resistance: If the IC50 remains significantly higher than the wild-type, you have likely selected for a stable, genetic mutation.
-
Phenotypic Adaptation: If the IC50 reverts to near wild-type levels, the initial observation was likely due to a transient adaptive response (e.g., temporary upregulation of an efflux pump).
-
Q4: I've confirmed stable resistance. What are the likely molecular mechanisms?
A4: Based on established principles of antimicrobial resistance, there are several primary mechanisms you should investigate.[12][13][14]
| Mechanism | Experimental Approach |
| Target Modification | Mutations in the gene encoding the direct target of the inhibitor can prevent binding. If your compound targets PqsR, this is a prime candidate. Approach: Sequence the pqsR gene in your resistant isolates and compare it to the wild-type sequence. Look for non-synonymous mutations. |
| Upregulation of Efflux Pumps | P. aeruginosa possesses a large arsenal of multidrug resistance (MDR) efflux pumps (e.g., MexAB-OprM, MexCD-OprJ).[15] Upregulation of these pumps can reduce the intracellular concentration of the inhibitor. Approach: Use RT-qPCR to measure the transcript levels of major efflux pump genes (mexB, mexD, etc.) in your resistant isolates compared to the wild-type, both at baseline and in the presence of the inhibitor. |
| Inhibitor Degradation | Less common for this class of compounds, but bacteria could evolve enzymes that modify or degrade the inhibitor. Approach: This is more complex to prove. You could incubate your compound in the culture supernatant of the resistant strain and use analytical chemistry (e.g., HPLC-MS) to look for degradation products. |
| Pathway Bypass | The bacteria may find a way to activate virulence gene expression even when the PQS pathway is blocked, perhaps by upregulating other compensatory pathways. Approach: This often requires more global analyses like transcriptomics (RNA-seq) to compare the gene expression profiles of the wild-type and resistant strains in the presence of the inhibitor. |
Part 3: Core Experimental Protocols
Here are detailed protocols for essential assays. Always use appropriate aseptic techniques and controls.[16][17]
Protocol 1: Pyocyanin Inhibition Assay
This assay quantifies the production of the blue-green, PQS-regulated virulence factor, pyocyanin.
-
Inoculum Preparation: Inoculate a single colony of P. aeruginosa (e.g., PAO1 or PA14) into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Standardization: The next day, dilute the overnight culture into fresh Pseudomonas P-broth (or other appropriate media) to a starting OD600 of 0.05.
-
Assay Setup: In a 96-well plate or culture tubes, prepare serial dilutions of your inhibitor. Add 100 µL of the standardized inoculum to each well containing 100 µL of the compound dilution. Include a vehicle control (e.g., DMSO) and a media-only sterility control.
-
Incubation: Incubate the plate/tubes at 37°C with shaking (200-250 rpm) for 18-24 hours.
-
Pyocyanin Extraction:
-
Transfer 1 mL of culture to a microfuge tube. Pellet the cells by centrifugation (13,000 x g, 5 min).
-
Transfer 800 µL of the supernatant to a new tube.
-
Add 400 µL of chloroform and vortex vigorously for 30 seconds. Centrifuge (13,000 x g, 5 min) to separate the phases.
-
Carefully transfer the lower, blue chloroform layer to a new tube.
-
Add 500 µL of 0.2 M HCl. Vortex vigorously. The pyocyanin will move to the upper, pink aqueous phase.
-
-
Quantification: Measure the absorbance of the pink (acidified) aqueous phase at 520 nm (A520). Calculate the percent inhibition relative to the vehicle control.
Protocol 2: Serial Passage for Generating Resistant Mutants
This protocol gradually exposes a bacterial population to increasing concentrations of an inhibitor to select for resistance.[11]
-
Baseline MIC/IC50: First, determine the IC50 of your compound for a relevant phenotype (e.g., pyocyanin inhibition) against the wild-type strain. This is your starting point.
-
Initial Exposure: In a 96-well plate, prepare a serial dilution of your inhibitor in broth, centered around the IC50. Inoculate with a standardized culture (OD600 = 0.05). Also include a no-inhibitor growth control.
-
Incubation: Incubate for 24 hours under standard conditions.
-
Passage: Identify the well with the highest concentration of inhibitor that still shows growth (or the desired phenotype). This is the sub-inhibitory concentration.
-
Dilution and Re-inoculation: Use the culture from this well to inoculate a fresh plate of serial dilutions, but this time, the concentration range should be higher than the previous plate. Dilute the inoculum 1:100 into the new wells.
-
Repeat: Repeat this process of incubation and passaging daily for 15-30 days. Periodically (e.g., every 5 days), freeze a stock of the evolving population for later analysis.
-
Analysis: After the desired number of passages, isolate single colonies from the final population and test them for a significant shift in IC50 compared to the starting wild-type strain, as described in the troubleshooting workflow.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Alves, J., et al. (2022). Evidence for Complex Interplay between Quorum Sensing and Antibiotic Resistance in Pseudomonas aeruginosa. Microbiology Spectrum. [Link]
-
Calgin, M. K., & Ganesan, A. (2021). Anti-QS Strategies Against Pseudomonas aeruginosa Infections. MDPI. [Link]
-
Ciofu, O., et al. (2022). Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies. Frontiers in Microbiology. [Link]
-
Galloway, W. R. J. D., et al. (2012). New Pqs Quorum Sensing System Inhibitor as an Antibacterial Synergist against Multidrug-Resistant Pseudomonas aeruginosa. ResearchGate. [Link]
-
He, Y., et al. (2015). Antibiotic Resistance Profiles and Quorum Sensing-Dependent Virulence Factors in Clinical Isolates of Pseudomonas Aeruginosa. PMC. [Link]
-
Ilangovan, A., et al. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Microbiology. [Link]
-
Prothiwa, M., & Böttcher, T. (2018). Disrupting quinolones to prevent antibiotic resistance. Drug Target Review. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Kalia, V. C., et al. (2014). Evolution of resistance to quorum sensing inhibitors. PMC. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Chemical Biology. [Link]
-
Ma, L., et al. (2021). New Pqs Quorum Sensing System Inhibitor as an Antibacterial Synergist against Multidrug-Resistant Pseudomonas aeruginosa. Journal of Medicinal Chemistry. [Link]
-
Baker, A. E., & Blackwell, H. E. (2016). Resistance Is Not Futile: The Role of Quorum Sensing Plasticity in Pseudomonas aeruginosa Infections and Its Link to Intrinsic Mechanisms of Antibiotic Resistance. PubMed Central. [Link]
-
DC Chemicals. (n.d.). This compound. DC Chemicals. [Link]
-
Wang, Y., et al. (2024). Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance. MDPI. [Link]
-
Smith, J. T. (1986). [Mechanism of action of quinolones]. PubMed. [Link]
-
Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. PMC. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC. [Link]
-
Sharma, P., et al. (2025). Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance. PubMed Central. [Link]
-
Zhou, W., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. PMC. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed. [Link]
-
The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Bispo, M., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. [Link]
-
Wiedemann, B., & Heisig, P. (1994). Mechanisms of quinolone resistance. PubMed. [Link]
-
Strahilevitz, J., et al. (2009). Plasmid-mediated quinolone resistance: a multifaceted threat. PubMed. [Link]
-
Ruiz, J. (2008). Mechanism of action of and resistance to quinolones. PubMed. [Link]
-
Antibiotic Resistance Methods And Protocols Methods In Molecular Biology. (n.d.). Antibiotic Resistance Methods And Protocols Methods In Molecular Biology. [Link]
-
Lam, C., et al. (2020). Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance. Semantic Scholar. [Link]
-
Blower, T. R., et al. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]
-
Li, J., et al. (2022). Quorum-Sensing Regulation of Antimicrobial Resistance in Bacteria. MDPI. [Link]
-
Southern Biological. (n.d.). Exploring Antibiotic Resistance. Southern Biological. [Link]
-
Guan, D., et al. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. ResearchGate. [Link]
-
Push Bio-technology. (n.d.). 1-甲基-2-[(6Z,9Z)-6,9-十五二烯基]-4(1H)-喹诺酮. Push Bio-technology. [Link]
-
Push Bio-technology. (n.d.). 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadiene]-4(1H)-quinolone. Push Bio-technology. [Link]
-
World Health Organization. (n.d.). Diagnostics - Antimicrobial Resistance (AMR). World Health Organization. [Link]
-
National Center for Biotechnology Information. (n.d.). 4(1H)-Quinolinone, 1-methyl-2-(9-pentadecenyl)-, (Z)-. PubChem. [Link]
Sources
- 1. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 2. This compound | C25H35NO | CID 5319750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 7. Antibiotic Resistance Profiles and Quorum Sensing-Dependent Virulence Factors in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resistance Is Not Futile: The Role of Quorum Sensing Plasticity in Pseudomonas aeruginosa Infections and Its Link to Intrinsic Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. youtube.com [youtube.com]
- 17. southernbiological.com [southernbiological.com]
Technical Support Center: Purification of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Welcome to the technical support center for the purification of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this long-chain unsaturated alkyl quinolone. Drawing upon established principles of chromatography, natural product isolation, and synthetic chemistry, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Introduction to the Challenges
This compound is a fascinating molecule, but its purification is not without its hurdles. The presence of a long, flexible, and unsaturated pentadecadienyl chain attached to the quinolone core introduces several complexities. These challenges primarily stem from:
-
Isomeric Complexity: The (6Z,9Z) configuration of the double bonds in the pentadecadienyl chain can be susceptible to isomerization under certain conditions, leading to the formation of geometric (cis/trans) isomers. Additionally, positional isomers of the double bonds can also be present as closely related impurities, particularly in natural extracts.
-
Oxidative Instability: The polyunsaturated nature of the alkyl side chain makes the molecule prone to oxidation, especially when exposed to air, light, or certain solvents and temperatures. This can lead to the formation of a variety of degradation products, including hydroperoxides, aldehydes, and ketones.
-
Co-eluting Impurities: Whether sourced from natural extracts or synthetic routes, this quinolone is often accompanied by other structurally similar alkaloids with varying alkyl chain lengths and degrees of saturation. These closely related compounds can be difficult to separate using standard chromatographic techniques.
-
Physicochemical Properties: The molecule possesses a significant nonpolar character due to the long alkyl chain, which influences its solubility and chromatographic behavior.
This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to anticipate and resolve common purification issues.
Troubleshooting Guide
This section is designed to provide direct answers to specific problems you may encounter during your purification workflow.
Issue 1: My final product shows multiple, closely-eluting peaks on reverse-phase HPLC, even after initial purification. What could they be?
Answer:
This is a common observation and can be attributed to several factors, primarily the presence of isomers and closely related structural analogues.
-
Geometric Isomers (Cis/Trans): The most likely culprits are geometric isomers of the pentadecadienyl chain. The (6Z,9Z) configuration can isomerize to (6E,9Z), (6Z,9E), or (6E,9E) forms, especially if the sample has been exposed to heat, light, or acidic/basic conditions. These isomers have very similar polarities and can be challenging to resolve.
-
Positional Isomers: If your starting material is a natural extract, it may contain other quinolone alkaloids with double bonds at different positions in the alkyl chain. These positional isomers will have nearly identical mass and very similar chromatographic behavior.
-
Co-extracted Quinolone Alkaloids: Natural sources like Evodia rutaecarpa contain a variety of quinolone alkaloids with different alkyl chain lengths (e.g., nonyl, undecenyl, pentadecyl) and degrees of saturation.[1] Some of these may persist through initial purification steps.
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Column Choice: Consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with the aromatic quinolone core and the unsaturated side chain.
-
Mobile Phase: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and additives. For instance, the addition of a small amount of a different solvent might alter the selectivity.
-
Temperature: Adjusting the column temperature can influence the separation of closely related isomers.[2]
-
-
High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution mass spectra of the co-eluting peaks. If they all have the same exact mass, this strongly suggests they are isomers.
-
NMR Spectroscopy: If you can isolate enough of the impurity, 1H NMR spectroscopy can help to confirm the presence of different geometric isomers by analyzing the coupling constants of the olefinic protons.
Issue 2: I am observing a loss of my target compound and the appearance of new, more polar peaks during purification and solvent evaporation. What is happening?
Answer:
This is a classic sign of degradation, most likely due to the oxidation of the polyunsaturated pentadecadienyl side chain. The double bonds are susceptible to attack by atmospheric oxygen, which can be accelerated by heat, light, and the presence of trace metal ions.
dot
Caption: Potential impurity formation in quinolone synthesis.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual N-methylaniline or the β-ketoester.
-
Side-Products from β-Ketoester: β-ketoesters can undergo self-condensation reactions.
-
Incomplete Cyclization Products: The intermediate enamine may not have fully cyclized.
Troubleshooting and Identification:
-
Monitor Reaction by TLC or LC-MS: Track the progress of your reaction to ensure it goes to completion.
-
Purification Strategy: A well-chosen chromatography method (e.g., silica gel column chromatography with a gradient elution) should be able to separate the more polar starting materials and intermediates from the less polar product.
-
Spectroscopic Analysis: Use Mass Spectrometry and NMR to characterize any significant impurities. The fragmentation patterns in MS and the chemical shifts in NMR will provide structural clues. For instance, the mass spectrum of the quinolone core often shows characteristic losses of CO and H₂O. [3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for the preparative purification of this compound?
A1: High-performance counter-current chromatography (HPCCC) or high-speed counter-current chromatography (HSCCC) have been shown to be very effective for the separation of this compound from complex mixtures of other quinolone alkaloids found in natural extracts. [1]These techniques are liquid-liquid partition chromatography methods that avoid the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of sensitive compounds. For purification from a synthetic mixture where the impurities are more distinct in polarity, traditional silica gel flash chromatography can also be effective.
Q2: How can I best store the purified this compound to prevent degradation?
A2: For long-term storage, it is recommended to store the compound as a solid at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen) and protected from light. If it needs to be stored in solution, use a deoxygenated solvent and consider adding an antioxidant like BHT.
Q3: Are there any specific safety precautions I should take when handling this compound?
Q4: Can I use normal-phase HPLC for the purification of this molecule?
A4: Yes, normal-phase HPLC can be a viable option, especially for separating isomers. The separation of geometric isomers can sometimes be more effective in a normal-phase system compared to a reverse-phase system. However, care must be taken with the choice of solvents to ensure adequate solubility of the compound.
Experimental Protocols
Protocol 1: Preparative High-Performance Counter-Current Chromatography (HPCCC)
This protocol is adapted from a method used for the purification of quinolone alkaloids from Evodia rutaecarpa. [1]
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane-methanol-water-acetic acid. A starting ratio to explore is (5:4:2:0.1, v/v/v/v).
-
Mix the solvents thoroughly in a separatory funnel and allow the layers to separate.
-
Degas both the upper (stationary) phase and the lower (mobile) phase by sonication before use.
-
-
HPCCC Instrument Setup:
-
Fill the column with the stationary phase (upper phase).
-
Set the rotation speed (e.g., 1200 rpm) and the column temperature (e.g., 25°C).
-
-
Equilibration:
-
Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 25 ml/min) until hydrodynamic equilibrium is reached (i.e., the stationary phase is retained, and the mobile phase is eluting from the outlet).
-
-
Sample Injection:
-
Dissolve the crude or partially purified extract in a suitable volume of the solvent system (a mixture of upper and lower phases can be used to ensure solubility).
-
Inject the sample solution into the column.
-
-
Elution and Fraction Collection:
-
Continue pumping the mobile phase. Monitor the effluent with a UV detector at appropriate wavelengths (e.g., 239 nm and 334 nm).
-
Collect fractions based on the peaks observed in the chromatogram.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by analytical HPLC to determine the purity.
-
Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C).
-
Protocol 2: Stability Indicating Reverse-Phase HPLC Method
This is a general guideline for developing an HPLC method to assess the purity and stability of your compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with a gradient of 70% A to 95% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 239 nm and 334 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Forced Degradation Study:
To identify potential degradation products, you can perform a forced degradation study. [1]Expose solutions of your compound to:
-
Acidic conditions: 0.1 M HCl at 60°C
-
Basic conditions: 0.1 M NaOH at 60°C
-
Oxidative conditions: 3% H₂O₂ at room temperature
-
Thermal stress: Heat the solid sample at 80°C
-
Photolytic stress: Expose a solution to UV light
Analyze the stressed samples by the developed HPLC method to observe the formation of degradation products and to ensure the method can separate them from the parent compound.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₅NO | PubChem CID: 5319750 [5] |
| Molecular Weight | 365.6 g/mol | PubChem CID: 5319750 [5] |
| XLogP3 | 7.7 | PubChem CID: 5319750 [5] |
References
-
Chen, L., et al. (2012). Separation and Purification of Quinolone Alkaloids from the Chinese Herbal Medicine Evodia rutaecarpa (Juss.) Benth by High Performance Counter-Current Chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10), 1345-1357. Available from: [Link]
-
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. Available from: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5319750, this compound. Retrieved from [Link].
-
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available from: [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5319750, this compound. Retrieved from [Link].
-
Lee, J., et al. (2017). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. Marine Drugs, 15(11), 338. Available from: [Link]
-
D'Archivio, A. A., et al. (2019). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Molecules, 24(22), 4066. Available from: [Link]
-
O'Donnell, M. M., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5689. Available from: [Link]
-
Lu, C., et al. (2012). Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa. Chemistry & Biology, 19(3), 381-390. Available from: [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Available from: [Link]
-
Kim, H., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 737-744. Available from: [Link]
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available from: [Link]
-
de Souza, T. A. C., et al. (2017). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available from: [Link]
-
Ciranni Signoretti, E., et al. (1993). Purity evaluation of 6 alpha-methylprednisolone acetate by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 11(7), 587-593. Available from: [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C25H35NO | CID 5319750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone versus Synthetic Fluoroquinolone Antibiotics
Executive Summary
The global challenge of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. This guide provides a detailed comparison between two distinct classes of quinolone-based compounds. On one side, we have the well-established, broad-spectrum synthetic fluoroquinolones, such as ciprofloxacin and levofloxacin, which are mainstays in clinical practice. On the other, we examine 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, a representative of a class of naturally occurring or nature-inspired 2-alkyl-4(1H)-quinolones (AHQs). While both share a core quinolone scaffold, their origins, mechanisms of action, and potential applications diverge significantly. Synthetic fluoroquinolones are potent bactericidal agents that directly inhibit DNA replication. In contrast, the subject AHQ, identified in plants like Evodia rutaecarpa, likely operates through multifaceted mechanisms, including antibacterial activity and modulation of bacterial communication systems like quorum sensing. This guide synthesizes available experimental data to offer researchers and drug development professionals a clear, evidence-based perspective on their fundamental differences and potential synergies.
Part 1: Structural Origins and Chemical Classification
The foundational difference between these two classes of molecules lies in their origin and the key structural modifications that define their function.
The Fluoroquinolone Class: A Synthetic Powerhouse
The fluoroquinolones are a mature class of purely synthetic antibiotics derived from the basic 4-quinolone structure.[1][2][3] Their development has been characterized by systematic chemical modifications to enhance potency and broaden their spectrum of activity.[3][4] Key structural features of a typical fluoroquinolone like ciprofloxacin include:
-
A Fluorine Atom at C-6: This addition is a hallmark of the class, dramatically increasing potency against Gram-negative bacteria.[2][5][6]
-
A Piperazine Ring at C-7: This group enhances activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[2]
-
A Cyclopropyl Group at N-1: This substitution boosts overall antibacterial potency.[2]
These modifications have produced highly effective, broad-spectrum antibiotics used to treat a wide array of infections.[1][3][7]
This compound: A Natural Product Perspective
In contrast, this compound belongs to a family of alkaloids found in nature.[8][9] Specifically, this compound has been isolated from the fruits of Evodia rutaecarpa, a plant used in traditional medicine.[10] Its structure is defined by:
-
A 4-Quinolone Core: The shared bicyclic foundation.
-
An N-Methyl Group at Position 1: A common modification in natural alkaloids.
-
A Long Unsaturated Alkyl Chain at Position 2: The C15 pentadecadienyl chain is the most defining feature. This lipophilic side chain is characteristic of 2-Alkyl-4(1H)-Quinolones (AHQs).
AHQs are not only found in plants but are also famously produced by bacteria, such as Pseudomonas aeruginosa, where they act as signaling molecules in a process called quorum sensing.[11][12][13][14] This dual role as both potential antimicrobials and signaling molecules is a key point of differentiation from synthetic fluoroquinolones.[12][15]
Part 2: Comparative Mechanism of Action
The functional divergence between these two quinolone classes is most evident in their molecular mechanisms of action.
Fluoroquinolones: Direct Inhibition of Bacterial DNA Synthesis
The mechanism of fluoroquinolones is well-established and highly specific. They are bactericidal agents that directly inhibit bacterial DNA synthesis.[3][4][16] They achieve this by targeting two essential type II topoisomerase enzymes:[16][17]
-
DNA Gyrase (GyrA/GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication.[18][19][20] Fluoroquinolones trap DNA gyrase in a complex with cleaved DNA, leading to irreversible double-strand breaks.[17][18] This is the primary target in most Gram-negative bacteria.[18][19]
-
Topoisomerase IV (ParC/ParE subunits): This enzyme is responsible for separating interlinked daughter chromosomes after replication (decatenation).[18] Inhibition of topoisomerase IV prevents cell division. This is the primary target in many Gram-positive bacteria.[18][19]
By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones block the movement of the replication fork, triggering the SOS DNA repair response and ultimately leading to cell death.[17][18]
Figure 1: Mechanism of Fluoroquinolone Action.
2-Alkyl-4(1H)-Quinolones: A Multifaceted Approach
The mechanism of AHQs like this compound is less defined as a direct antibiotic but is understood to be multi-modal, stemming from its role as a natural product and signaling molecule.
-
Direct Antibacterial Activity: Quinolone alkaloids isolated from Evodia rutaecarpa have demonstrated direct antibacterial activity against various microbes, including Helicobacter pylori and several Mycobacterium species.[10][21][22] The exact molecular target is not as clear as for fluoroquinolones but may involve disruption of the bacterial cell membrane or other essential processes.
-
Quorum Sensing (QS) Modulation: This is a key distinguishing feature. In P. aeruginosa, AHQs are central to quorum sensing, a cell-to-cell communication system that regulates gene expression based on population density.[13][14] The most studied AHQ is the Pseudomonas Quinolone Signal (PQS).[23][24] These molecules bind to the transcriptional regulator PqsR to control the expression of virulence factors and biofilm formation.[23][24][25] The subject compound, by structural similarity, could act as an antagonist or agonist in such systems, offering a strategy to disarm pathogens rather than kill them directly.
-
Iron Chelation: PQS has been shown to possess iron-chelating activity.[23][26] By binding iron, it can induce an iron-starvation response in bacteria, which in turn regulates a host of genes, including those for virulence and oxidative stress.[23][26]
Figure 2: Putative Mechanisms of 2-Alkyl-4(1H)-Quinolones.
Part 3: Comparative Performance & Experimental Data
Antibacterial Spectrum and Potency
A crucial metric for any antibiotic is its Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Fluoroquinolones are known for their low MIC values against a broad range of pathogens. Data for AHQs is more limited, but available studies allow for a comparison.
| Compound Class | Compound | Organism | MIC (μg/mL) | Reference |
| Fluoroquinolone | Ciprofloxacin | Escherichia coli | 0.015 - 0.047 | [27][28][29] |
| Staphylococcus aureus | 0.19 - 0.75 | [27] | ||
| Pseudomonas aeruginosa | 0.19 - 0.5 | [27] | ||
| Fluoroquinolone | Levofloxacin | Escherichia coli | 0.03 - 0.094 | [27][28][29] |
| Staphylococcus aureus | 0.38 - 1.5 | [27] | ||
| Pseudomonas aeruginosa | 0.38 - 2.0 | [27] | ||
| 2-Alkyl-4(1H)-Quinolone | This compound and related alkaloids | Helicobacter pylori | 10 - 20 | [10] |
| Mycobacterium smegmatis | 2 - 8 | [21] | ||
| Mycobacterium fortuitum | 2 - 32 | [21] |
Interpretation: The data clearly shows that synthetic fluoroquinolones like ciprofloxacin and levofloxacin have potent, sub-microgram-per-mL activity against common Gram-negative and Gram-positive pathogens.[27][29] The natural AHQs exhibit more moderate antibacterial activity, with MICs in the low microgram-per-mL range, and their activity appears to be more specific, with notable effects against organisms like H. pylori and Mycobacteria.[10][21]
Resistance Mechanisms
The emergence of resistance is a critical concern for all antibiotics.
-
Fluoroquinolones: Resistance is well-documented and typically arises from two primary mechanisms:
-
Target-Site Mutations: Spontaneous mutations in the gyrA and parC genes alter the drug-binding site on DNA gyrase and topoisomerase IV, reducing the affinity of fluoroquinolones.[16]
-
Efflux Pumps: Bacteria can overexpress membrane proteins that actively pump the drug out of the cell, preventing it from reaching its intracellular target.[18]
-
-
2-Alkyl-4(1H)-Quinolones: As these are not used clinically as standalone antibiotics, resistance mechanisms are less studied. However, given their natural origin as bacterial products, intrinsic resistance mechanisms likely exist. Bacteria that produce AHQs, like P. aeruginosa, possess efflux pumps that can export these molecules, which could confer resistance. If used as anti-virulence agents targeting quorum sensing, resistance could emerge through mutations in the PqsR receptor, rendering it insensitive to the drug.
Part 4: Experimental Protocol
To enable researchers to conduct their own comparative studies, we provide a standardized protocol for determining antibacterial potency.
Workflow: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol aligns with ISO and EUCAST standards for antimicrobial susceptibility testing.[30][31]
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. philadelphia.edu.jo [philadelphia.edu.jo]
- 3. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone antibacterials. An update of their pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quinolone alkaloids from Evodia rutaecarpa: a potent new group of antimycobacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 25. The Pseudomonas Quinolone Signal (PQS) Balances Life and Death in Pseudomonas aeruginosa Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Pseudomonas aeruginosa quinolone signal (PQS) has an iron-chelating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. academic.oup.com [academic.oup.com]
- 30. EUCAST: MIC Determination [eucast.org]
- 31. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Prospective In Vivo Efficacy Validation of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone: A Comparative Guide for Preclinical Researchers
Abstract
This guide provides a comprehensive framework for the in vivo validation of the novel quinolone derivative, 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone. Given the absence of published efficacy data for this specific molecule, this document serves as a prospective guide for researchers and drug development professionals. We outline a rigorous, multi-faceted preclinical validation strategy, hypothesizing potential anticancer and anti-inflammatory activities based on the well-established versatility of the quinolone scaffold.[1][2] This guide details comparative in vivo studies against established therapeutic agents, providing step-by-step experimental protocols, data interpretation frameworks, and the scientific rationale underpinning the proposed validation pathways. Our objective is to equip researchers with a robust experimental blueprint to thoroughly assess the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of Novel Quinolone Scaffolds
The quinolone core structure is a cornerstone of medicinal chemistry, leading to the development of life-saving antimicrobial agents.[1][3] Beyond their antibacterial prowess, quinolone derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][4][5][6] This therapeutic versatility stems from their ability to interact with a range of biological targets. While the classical antibacterial mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, newer quinolones have been shown to modulate signaling pathways critical to cancer cell proliferation and inflammatory responses in eukaryotic cells.[7][8][9][10][11]
The subject of this guide, this compound, is a novel chemical entity. Its structure, featuring a long polyunsaturated fatty acid-like side chain, suggests potential for unique interactions with cellular membranes or lipid signaling pathways, warranting a thorough investigation of its therapeutic efficacy beyond antimicrobial applications. This guide proposes a dual-pronged in vivo validation strategy to explore its potential as both an anticancer and an anti-inflammatory agent.
Hypothesized Mechanisms of Action and Comparative Framework
Anticancer Potential: Targeting Eukaryotic Topoisomerase II and Pro-Apoptotic Pathways
Many fluoroquinolone derivatives exert their antitumor activity by targeting human topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[6][12] This mechanism is analogous to that of established chemotherapeutic agents like doxorubicin. We hypothesize that this compound may share this activity. Furthermore, some quinolones have been shown to induce apoptosis and cell cycle arrest through modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.[13]
To validate this hypothesis, we propose a head-to-head comparison with a standard-of-care chemotherapeutic agent, Doxorubicin , in a human tumor xenograft model.
Anti-inflammatory Potential: Modulation of Pro-inflammatory Cytokine Production
Quinolone structures have been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling cascades like NF-κB and MAPK, which are central to the production of cytokines such as TNF-α, IL-6, and IL-1β.[4][14] The long lipidic side chain of our compound of interest may also influence inflammatory pathways involving lipid mediators.
We will assess this potential by comparing its efficacy to that of a well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin , in a carrageenan-induced paw edema model, a classic assay for acute inflammation.[14][15][16]
Proposed In Vivo Validation Workflows
The following sections provide detailed experimental protocols for the in vivo assessment of this compound.
Anticancer Efficacy in a Human Lung Carcinoma Xenograft Model
This study is designed to evaluate the ability of the test compound to inhibit tumor growth in vivo.
Caption: Workflow for in vivo anticancer efficacy testing.
-
Cell Culture: A549 human lung carcinoma cells will be cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Six- to eight-week-old female athymic nude mice will be used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Each mouse will be subcutaneously injected in the right flank with 5 x 10^6 A549 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel.
-
Tumor Growth and Randomization: Tumors will be allowed to grow, and their volumes will be measured with calipers (Volume = 0.5 x Length x Width^2). Once tumors reach an average volume of 100-150 mm³, the mice will be randomized into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 10% DMSO in saline, administered orally or intraperitoneally).
-
Groups 2-4: this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o. or i.p., daily).
-
Group 5: Doxorubicin (e.g., 5 mg/kg, i.p., twice weekly).
-
-
Monitoring: Tumor volumes and body weights will be recorded twice a week for the duration of the study (typically 21-28 days). Animal health will be monitored daily.
-
Endpoint Analysis: At the end of the study, mice will be euthanized. Tumors will be excised, weighed, and processed for histopathological and biochemical analyses (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67, and Western blotting for apoptosis markers like cleaved caspase-3).
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | |||
| Test Compound (10 mg/kg) | ||||
| Test Compound (30 mg/kg) | ||||
| Test Compound (100 mg/kg) | ||||
| Doxorubicin (5 mg/kg) |
Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[14][15][16]
Caption: Workflow for in vivo anti-inflammatory efficacy testing.
-
Animal Model: Male Wistar rats (180-200 g) will be used. Animals should be fasted overnight before the experiment.
-
Grouping and Pre-treatment: Animals will be divided into treatment groups (n=6-8).
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Groups 2-4: this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).
-
Group 5: Indomethacin (10 mg/kg, p.o.).
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a plethysmometer.
-
Drug Administration: The respective treatments will be administered orally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in saline will be injected into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Paw volume will be measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition will be calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
| Treatment Group | Paw Volume Increase (mL) ± SEM at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | N/A | |
| Test Compound (10 mg/kg) | ||
| Test Compound (30 mg/kg) | ||
| Test Compound (100 mg/kg) | ||
| Indomethacin (10 mg/kg) |
Scientific Integrity and Self-Validating Systems
The trustworthiness of these proposed studies hinges on their self-validating design. The inclusion of both a vehicle (negative) control and a clinically relevant positive control (Doxorubicin or Indomethacin) is critical. The vehicle control establishes the baseline response, while the positive control validates the sensitivity of the assay and provides a benchmark for efficacy. A dose-dependent response to the test compound would provide strong evidence of its pharmacological activity. All animal studies must adhere to ethical guidelines, such as those established by the ARRIVE guidelines, to ensure reproducibility and humane treatment.[17]
Conclusion and Future Directions
This guide presents a prospective and comparative framework for the in vivo validation of this compound. By systematically evaluating its efficacy against established drugs in validated anticancer and anti-inflammatory models, researchers can generate the critical data needed to determine its therapeutic potential. Positive results from these studies would warrant further investigation into the compound's precise mechanism of action, pharmacokinetic profile, and safety toxicology to support its advancement as a clinical candidate.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(24), 5803. [Link]
-
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 66-71. [Link]
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2019). Towards anticancer fluoroquinolones: A review article. Future Journal of Pharmaceutical Sciences, 5(1), 6. [Link]
-
Gautam, J., Sharma, P., Kumar, P., & Singh, R. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Pharmaceuticals, 17(2), 283. [Link]
-
Guo, J., Chen, S., Wang, T., Li, G., Liu, C., Zhang, Y., & Hua, H. (2022). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. Molecules, 27(19), 6667. [Link]
-
Ionescu, D., Dehelean, C., Soica, C., Pinzaru, I., Danciu, C., Racoviceanu, R., & Muntean, D. (2017). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology, 1(1), 1-6. [Link]
-
Maxwell, A. (1992). The mechanism of action of quinolones. Journal of Antimicrobial Chemotherapy, 30(Suppl B), 1-12. [Link]
-
Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., ... & Drlica, K. (2014). The mechanism of quinolone action and resistance. Antimicrobial agents and chemotherapy, 58(7), 3779-3790. [Link]
-
Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719-1739. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445. [Link]
-
Różańska, K., Kałafut, J., Wdowiak, K., & Rzymowska, J. (2023). Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. Frontiers in Pharmacology, 14, 1205886. [Link]
- Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., Gracheck, S. J., Huband, M. D., Sesnie, J. A., ... & Shapiro, M. A. (1993). The synthesis, structure-activity and structure-side effect relationships of a series of 8-(trifluoromethyl)-substituted quinolones. Journal of medicinal chemistry, 36(15), 2138-2145.
- Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current medicinal chemistry-anti-cancer agents, 3(6), 439-450.
-
Taddeo, A., D'Alessandro, A. M., & Fantacuzzi, M. (2022). Quinolone: a versatile therapeutic compound class. Future Medicinal Chemistry, 14(24), 1845-1865. [Link]
-
Vila, J., & Martinez, J. L. (2008). Mechanism of action and resistance to quinolones. Current topics in medicinal chemistry, 8(6), 439-450. [Link]
- Wentland, M. P., Lesher, G. Y., Reuman, M., Gruett, M. D., Aldous, S. C., Singh, B., ... & Rake, J. B. (1993). Mammalian topoisomerase II inhibitory activity of 1-cyclopropyl-6, 8-difluoro-1, 4-dihydro-7-(2, 6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives. Journal of medicinal chemistry, 36(19), 2801-2809.
- Wise, R., & Honeybourne, D. (1999). A review of the clinical pharmacology of the quinolones. Quinolone Antimicrobials, 1-28.
- Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial agents and chemotherapy, 28(4), 581-586.
-
Yilma, A. N., & Tadesse, S. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 14(12), 2315-2339. [Link]
- Zhang, G. F., Liu, X., Zhang, S., & Pan, B. (2018). Quinolone antibiotics and their applications in the treatment of tuberculosis. European journal of medicinal chemistry, 157, 118-127.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 102003052, 4(1H)-Quinolinone, 1-methyl-2-(9-pentadecenyl)-, (Z)-. Retrieved December 31, 2025 from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5319750, this compound. Retrieved December 31, 2025 from [Link].
-
Kassab, A. E., Gomaa, R. M., & Gedawy, E. M. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC medicinal chemistry, 15(1), 23-49. [Link]
Sources
- 1. Quinolone: a versatile therapeutic compound class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 16. scielo.br [scielo.br]
- 17. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel bioactive compounds are paramount. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, a member of the 2-alkyl-4(1H)-quinolone (AQ) family. AQs are known for their role in bacterial quorum sensing, particularly in Pseudomonas aeruginosa, making them significant targets in drug discovery and clinical diagnostics.[1][2]
This document moves beyond a simple recitation of protocols. It is designed to provide a logical framework for methodological choices, grounded in the physicochemical properties of the analyte and the strengths of various mass spectrometry platforms. Every recommendation is supported by experimental evidence from closely related compounds to ensure scientific integrity and practical applicability.
Analyte Profile: Understanding the Molecule
Before delving into analytical methodologies, a thorough understanding of the target molecule is crucial.
Structure: this compound Molecular Formula: C₂₅H₃₅NO Molecular Weight: 365.55 g/mol Monoisotopic Mass: 365.2719 Da
The molecule consists of a polar 1-methyl-4(1H)-quinolone core and a long, nonpolar, unsaturated pentadecadienyl side chain. This amphipathic nature is a key determinant in selecting the appropriate analytical technique.
Comparative Analysis of Ionization Techniques
The choice of ionization source is critical for achieving optimal sensitivity and generating structurally informative mass spectra. Here, we compare the three most relevant techniques for the analysis of our target molecule.
| Ionization Technique | Principle | Suitability for the Target Analyte | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization of polar molecules from a liquid phase. | High. The quinolone core is sufficiently polar to be readily protonated in positive ion mode. | High sensitivity for polar analytes, easily coupled with liquid chromatography (LC).[3] | Can be susceptible to ion suppression from complex matrices. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization of less polar, thermally stable compounds. | Moderate to High. A viable alternative to ESI, particularly if matrix effects are a concern.[4][5] | Tolerant of higher flow rates and less polar solvents, less prone to matrix effects than ESI.[6] | Requires the analyte to be thermally stable. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where the analyte is co-crystallized with a matrix and ionized by a laser. | Low to Moderate. While typically used for large biomolecules, specialized matrices can be used for alkaloids.[7][8] | High tolerance to salts and buffers, suitable for imaging mass spectrometry. | Matrix interference can be an issue in the low mass range, and it is less commonly coupled with LC.[9] |
Expert Recommendation: Electrospray ionization (ESI) in positive ion mode is the recommended starting point for the analysis of this compound. The quinolone nitrogen is readily protonated, leading to a strong [M+H]⁺ signal.[3][10] APCI is a strong secondary option, particularly for quantitative analysis in complex biological matrices where ESI might suffer from ion suppression.[4]
Comparative Analysis of Mass Analyzers
The choice of mass analyzer will dictate the resolution, mass accuracy, and analytical capabilities of your experiment.
| Mass Analyzer | Principle | Key Strengths for Target Analyte Analysis | Primary Applications |
| Triple Quadrupole (QqQ) | Tandem-in-space mass filtering for high-sensitivity targeted analysis. | Excellent for quantification. High sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[10] | Targeted quantification, pharmacokinetic studies. |
| Quadrupole Time-of-Flight (Q-TOF) | Combines a quadrupole for precursor ion selection with a high-resolution TOF analyzer. | Excellent for structural elucidation. Provides high-resolution, accurate mass measurements of precursor and product ions. | Unknown identification, metabolomics, structural confirmation. |
| Orbitrap | Ions are trapped in an orbital motion, and their frequency is converted to m/z. | Superior resolution and mass accuracy. Unambiguous molecular formula determination and detailed fragment analysis. | High-resolution screening, metabolomics, proteomics. |
Expert Recommendation: For initial characterization and structural elucidation, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is highly recommended. The accurate mass measurement of the parent ion and its fragments is invaluable for confirming the elemental composition and identifying unknown metabolites. For targeted quantitative studies, a Triple Quadrupole instrument operating in MRM mode will provide the highest sensitivity and throughput.[1]
Predicted Fragmentation Pathways
While no specific fragmentation data for this compound is readily available in the literature, we can predict the fragmentation pathway based on the known fragmentation of the quinolone core and long unsaturated alkyl chains.[10]
Predicted Fragmentation of this compound ([M+H]⁺ = m/z 366.28)
-
Loss of the Alkyl Chain: The most likely fragmentation will be the cleavage of the bond between the quinolone ring and the pentadecadienyl chain, resulting in a stable quinolone fragment.
-
Fragmentation of the Alkyl Chain: The unsaturated pentadecadienyl chain will likely undergo fragmentation at the double bonds, leading to a series of characteristic losses.
-
Quinolone Ring Fragmentation: The quinolone ring itself can undergo fragmentation, although this is typically less favorable than the loss of the alkyl chain.[10]
Caption: Predicted major fragmentation pathways for protonated this compound.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute to create working standards and calibration curves.
-
Extraction from Biological Matrices (e.g., bacterial culture):
-
To 1 mL of culture supernatant, add an equal volume of acidified ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase.
-
LC-MS/MS Method for Quantification (Triple Quadrupole)
Sources
- 1. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Selective detection of alkaloids in MALDI-TOF: the introduction of a novel matrix molecule | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS; and its application to a pharmacodynamic evaluation of MvfR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Cross-Reactivity of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
Introduction: Unveiling the Bioactive Potential of a Lipophilic Quinolone
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa.[1] This plant has a long history in traditional Chinese medicine for treating a variety of ailments.[1] Structurally, the molecule is characterized by a 4-quinolone core, N-methylation at position 1, and a long, unsaturated C15 alkenyl chain at position 2. This high degree of lipophilicity suggests potential interactions with cellular membranes and hydrophobic binding pockets of target proteins.
Initial research has demonstrated its potent and selective antibacterial activity against Helicobacter pylori, with a reported Minimum Inhibitory Concentration (MIC) value between 10-20 µg/mL.[1] This finding positions the compound as a promising lead for developing novel therapeutics against peptic ulcers and gastric cancer. However, to advance its development, a thorough understanding of its potential off-target effects, or cross-reactivity, is paramount.
This guide provides a comparative framework for assessing the cross-reactivity of this compound. We will objectively compare its structure and known activity with key alternatives from the broader class of 2-alkyl-4(1H)-quinolones (AQs). This analysis is supported by established experimental protocols to provide researchers, scientists, and drug development professionals with a robust methodology for evaluating its selectivity and potential therapeutic window.
Structural Comparison: The Critical Role of the C-2 Side Chain
The biological activity of 2-substituted 4-quinolones is critically dictated by the nature of the alkyl or alkenyl chain at the C-2 position. To establish a logical basis for cross-reactivity studies, we will compare our target compound with structurally related AQs known for distinct biological activities.
| Compound | Structure | C-2 Side Chain | Key Known Activity | Primary Target(s) |
| Target Compound | This compound | C15 Dienyl | Anti-H. pylori[1] | Bacterial respiratory chain (putative)[2] |
| HHQ | 2-Heptyl-4(1H)-quinolone | C7 Alkyl | Quorum Sensing Agonist[3][4] | PqsR (MvfR)[5][6] |
| PQS | 2-Heptyl-3-hydroxy-4(1H)-quinolone | C7 Alkyl (3-hydroxylated) | Quorum Sensing Agonist[3][4]; Iron Chelator[4] | PqsR (MvfR)[5][6] |
| Evocarpine | 1-Methyl-2-(13-methyltetradecyl)-4(1H)-quinolone | C15 Alkyl (branched) | Anti-H. pylori[1] | Unknown |
| Ciprofloxacin | (Fluoroquinolone class) | Carboxylic acid at C-3, Piperazine at C-7 | Broad-spectrum Antibacterial | DNA Gyrase & Topoisomerase IV |
Table 1: Structural and functional comparison of the target compound with relevant 2-alkyl-4-quinolones and a clinically used fluoroquinolone.
The long, unsaturated pentadecadienyl chain of the target compound distinguishes it from the shorter, saturated chains of the well-characterized Pseudomonas aeruginosa quorum sensing molecules, HHQ and PQS. While all share the 4-quinolone core, this structural variance is the primary determinant of their differing biological roles. The N-methylation of the target compound, shared with evocarpine, may enhance its metabolic stability and cell permeability compared to the non-methylated AQs like HHQ. Ciprofloxacin is included as a negative control for certain assays, as its mechanism of action is fundamentally different and its structure lacks the long alkyl chain characteristic of this group.
Experimental Comparison: Protocols for Assessing Cross-Reactivity
To build a comprehensive cross-reactivity profile, we propose a tiered approach involving three key experimental areas: Quorum Sensing Modulation, Antimicrobial Selectivity, and Cytotoxicity.
Quorum Sensing Modulation Assay
Rationale: The most well-defined target for 2-alkyl-4-quinolones is the P. aeruginosa transcriptional regulator PqsR (also known as MvfR), a key component of its quorum sensing (QS) network.[5][7] Activation of PqsR leads to the upregulation of numerous virulence factors.[5][8][9] Given the structural similarity of the 4-quinolone core, it is crucial to determine if our target compound can act as an agonist or antagonist of this system.
Methodology: PqsR Reporter Gene Assay
This assay utilizes a reporter strain, typically E. coli or a pqsA-mutant P. aeruginosa, transformed with a plasmid containing the PqsR receptor and a promoter for a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of the pqsA promoter.[10][11]
Step-by-Step Protocol:
-
Strain Preparation: Grow the reporter strain overnight in appropriate liquid media (e.g., LB broth) with selective antibiotics at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.1 in fresh media.
-
Compound Addition: In a 96-well microtiter plate, add the test compounds (Target Compound, HHQ as positive agonist control, a known PqsR antagonist as inhibitor control) across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Inoculation: Add the diluted reporter strain to each well.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Reporter Measurement:
-
For GFP reporters: Measure fluorescence using a plate reader (e.g., Ex/Em 485/520 nm).
-
For LacZ reporters: Lyse cells and perform a β-galactosidase assay (e.g., using ONPG as a substrate) and measure absorbance at 420 nm.
-
-
Data Analysis: Normalize reporter signal to cell density (OD600). Plot the dose-response curve and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Logical Workflow for PqsR Reporter Assay:
Workflow for assessing PqsR activation/inhibition.
PqsR Signaling Pathway:
Simplified PqsR quorum sensing signaling pathway.
Antimicrobial Selectivity Profiling
Rationale: The target compound is known to be active against H. pylori.[1] A critical aspect of its preclinical evaluation is to determine its spectrum of activity. Does it inhibit other Gram-positive or Gram-negative bacteria, or is its action highly specific? This is assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.
Methodology: Broth Microdilution Assay
This is the standard method for determining the MIC of an antimicrobial agent.[12][13][14][15] Special considerations must be made for hydrophobic compounds to ensure proper solubilization.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate sterile broth (e.g., Mueller-Hinton Broth for most bacteria, Brucella Broth for H. pylori). The final DMSO concentration should be kept constant and low (≤1%) across all wells to avoid solvent toxicity.[16]
-
Inoculum Preparation: Grow bacterial strains to the mid-logarithmic phase. Dilute the culture to achieve a final standardized concentration of ~5 x 10^5 CFU/mL in each well.[12]
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in broth with DMSO, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours. For microaerophilic organisms like H. pylori, use a specialized incubator or gas pack system.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[13][15]
Proposed Bacterial Panel:
| Organism | Gram Stain | Relevance |
| Helicobacter pylori | Negative | Known Target |
| Staphylococcus aureus | Positive | Common Pathogen |
| Escherichia coli | Negative | Common Pathogen |
| Pseudomonas aeruginosa | Negative | QS System Relevance |
| Bacillus subtilis | Positive | Gram-Positive Control |
Table 2: Suggested bacterial panel for antimicrobial selectivity profiling.
Cytotoxicity Assay
Rationale: It is essential to determine if the compound's antimicrobial activity occurs at concentrations that are non-toxic to mammalian cells. Quinolone alkaloids from Evodia rutaecarpa have been reported to possess cytotoxic activities against various cancer cell lines.[17] The MTT assay is a standard colorimetric method to assess metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[18][19]
Methodology: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, or a non-cancerous line like HEK293) into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.[20]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified incubator.[20]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[18][20]
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Experimental Workflow for MTT Cytotoxicity Assay:
Workflow for determining mammalian cell cytotoxicity.
Conclusion and Future Directions
This compound presents a compelling profile as a selective anti-H. pylori agent. Its unique long-chain unsaturated structure likely underlies its potent activity. This guide outlines a clear, logical, and experimentally supported pathway to define its cross-reactivity.
By systematically evaluating its effects on bacterial quorum sensing, its broader antimicrobial spectrum, and its cytotoxicity against mammalian cells, researchers can build a comprehensive safety and selectivity profile. The provided protocols for PqsR reporter, broth microdilution, and MTT assays serve as a validated starting point for these investigations.
A favorable outcome from these studies—demonstrating minimal PqsR modulation and a high therapeutic index (ratio of cytotoxic IC50 to antimicrobial MIC)—would strongly support the continued development of this molecule as a novel therapeutic agent for combating H. pylori infections.
References
-
Mutation analysis of the Pseudomonas aeruginosa mvfR and pqsABCDE gene promoters demonstrates complex quorum-sensing circuitry. PubMed. Available at: [Link]
-
Anti-Helicobacter pylori activity of quinolone alkaloids from Evodiae fructus. PubMed. Available at: [Link]
-
Evidence for Direct Control of Virulence and Defense Gene Circuits by the Pseudomonas aeruginosa Quorum Sensing Regulator, MvfR. ResearchGate. Available at: [Link]
-
The contribution of MvfR to Pseudomonas aeruginosa pathogenesis and quorum sensing circuitry regulation: Multiple quorum sensing-regulated genes are modulated without affecting IasRI, rhIRI or the production of N-acyl-L-homoserine lactones. ResearchGate. Available at: [Link]
-
In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment. Frontiers. Available at: [Link]
-
Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa. PubMed. Available at: [Link]
-
Quinolone alkaloids from Evodia rutaecarpa: A potent new group of antimycobacterial compounds[18]. ResearchGate. Available at: [Link]
-
MvfR shapes Pseudomonas aeruginosa Interactions in Polymicrobial Contexts: Implications for Targeted Quorum Sensing Inhibition. PubMed. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. PMC. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Evaluation of IC 50 of compounds 2a-c and 4a-b to liver cancer cell... ResearchGate. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH. Available at: [Link]
-
New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. NIH. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines... ResearchGate. Available at: [Link]
-
Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Evodiamine Inhibits Helicobacter pylori Growth and Helicobacter pylori-Induced Inflammation. MDPI. Available at: [Link]
-
Figure 4. 2-Alkyl-4-quinolone interactions with PqsR. (A) Structures of... ResearchGate. Available at: [Link]
-
Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus. PMC. Available at: [Link]
-
The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. PubMed. Available at: [Link]
-
In vivo action of novel alkyl methyl quinolone alkaloids against Helicobacter pylori. PubMed. Available at: [Link]
-
Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. PMC. Available at: [Link]
-
Pathway of 2-heptyl-4(1H)-quinolone (HHQ) and Pseudomonas quinolone... ResearchGate. Available at: [Link]
-
Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa. PMC. Available at: [Link]
-
Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. ResearchGate. Available at: [Link]
-
Fourth-generation quinolones in the treatment of Helicobacter pylori infection: A meta-analysis. PMC. Available at: [Link]
Sources
- 1. Anti-Helicobacter pylori activity of quinolone alkaloids from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo action of novel alkyl methyl quinolone alkaloids against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment [frontiersin.org]
- 8. Mutation analysis of the Pseudomonas aeruginosa mvfR and pqsABCDE gene promoters demonstrates complex quorum-sensing circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. protocols.io [protocols.io]
- 15. m.youtube.com [m.youtube.com]
- 16. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
A Researcher's Guide to the Statistical Analysis of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone Bioactivity
This guide provides a comprehensive framework for the statistical analysis of bioactivity data for the novel compound 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone. While specific experimental data for this molecule is emerging, its structural classification as a 2-alkyl-4(1H)-quinolone (AQ) allows us to establish a robust analytical workflow based on the well-documented activities of this compound class. AQs are a fascinating group of secondary metabolites, primarily known for their role as quorum sensing signals in bacteria like Pseudomonas aeruginosa, but also for a wide range of other biological effects, including antibacterial, cytotoxic, and anti-inflammatory properties[1][2][3].
This document is intended for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the statistical methodologies required to rigorously compare the bioactivity of our target compound against established AQs, thereby providing a clear pathway for its potential development as a therapeutic agent.
The Rationale for a Comparative Approach
In drug discovery, the bioactivity of a novel compound is best understood in relation to existing molecules. For this compound, a comparative analysis against well-characterized AQs is essential. For the purpose of this guide, we will use two key comparator compounds from Pseudomonas aeruginosa:
-
2-Heptyl-4(1H)-quinolone (HHQ): A precursor in the biosynthesis of PQS and a quorum sensing signal molecule in its own right[4][5].
-
2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS): A well-studied quorum sensing signal molecule with multiple functions in regulating virulence in P. aeruginosa[3][5].
By statistically comparing the bioactivity of our target compound to these standards, we can ascertain its relative potency and potential mechanisms of action.
Part 1: A Framework for Bioactivity Assessment
To build a comprehensive bioactivity profile, a tiered approach to screening is recommended. This should encompass assessments of cytotoxicity, antibacterial activity, anti-inflammatory potential, and quorum sensing modulation.
Foundational Cytotoxicity Assessment
Before exploring specific therapeutic activities, it is crucial to determine the cytotoxic profile of this compound. This data provides a therapeutic window and informs the concentrations to be used in subsequent, more specific assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[1].
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like MDA-MB-231 for anticancer potential) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and comparator compounds (HHQ, PQS) in the appropriate cell culture medium. Treat the cells with these dilutions for 24 to 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
Evaluating Antibacterial Potential
Given that many quinolones possess antibacterial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV, assessing this activity is a logical next step[6][7][8].
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent[9].
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Pseudomonas aeruginosa as a Gram-negative representative) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test and comparator compounds in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-Inflammatory Activity Screening
The anti-inflammatory properties of natural products are of significant interest[10][11][12][13]. Assays that measure the inhibition of key inflammatory mediators can provide valuable insights.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test and comparator compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Quorum Sensing (QS) Inhibition
As the target compound is an AQ, evaluating its potential to interfere with bacterial quorum sensing is a primary objective. This can be assessed by measuring the inhibition of QS-regulated virulence factors in P. aeruginosa[14][15][16][17].
Elastase is a key virulence factor in P. aeruginosa that is regulated by the QS system[14].
Step-by-Step Methodology:
-
Bacterial Culture: Grow P. aeruginosa PAO1 in the presence of sub-MIC concentrations of the test and comparator compounds.
-
Supernatant Collection: After incubation, centrifuge the cultures and collect the supernatant.
-
Elastase Assay: Add the supernatant to a solution of Elastin-Congo Red.
-
Incubation and Measurement: Incubate the mixture and then measure the absorbance of the supernatant at 495 nm. A decrease in absorbance indicates inhibition of elastase activity.
Part 2: Statistical Analysis and Comparison
Dose-Response Curve Analysis
For each bioassay, the data should be used to generate dose-response curves, plotting the biological response against the logarithm of the compound concentration. These curves are typically sigmoidal and can be fitted to a four-parameter logistic (4PL) model using non-linear regression[7][18][19].
The 4PL equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
LogIC50: The logarithm of the compound concentration that elicits a 50% response.
-
HillSlope: The steepness of the curve.
-
X: The logarithm of the compound concentration.
-
Y: The measured response.
From this model, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be accurately determined. It is crucial to work with the logarithmic transformation of the concentration for statistical analysis, as this generally results in a normal distribution of the data[6].
Statistical Comparison of Bioactivity
Once IC50 or MIC values are determined, we can proceed with statistical comparisons.
To determine if the IC50 value of our target compound is significantly different from that of the comparators, an F-test can be employed. This test compares the goodness of fit of two models:
-
A single curve model: All the data for the two compounds being compared are fitted to a single dose-response curve.
-
Two separate curve models: The data for each compound are fitted to their own individual dose-response curves.
If the two separate curve models provide a significantly better fit to the data than the single curve model, then the IC50 values are considered to be statistically different.
MIC data is typically non-parametric. To compare the MIC values of the target compound with the comparators, non-parametric tests such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups) should be used.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Comparative Bioactivity Data
| Compound | Cytotoxicity (HEK293) IC50 (µM) | Antibacterial (S. aureus) MIC (µg/mL) | Anti-Inflammatory (NO Inhibition) IC50 (µM) | QS Inhibition (Elastase) IC50 (µM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 2-Heptyl-4(1H)-quinolone (HHQ) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Data in this table is for illustrative purposes and should be replaced with experimental results.
Part 3: Visualizing Workflows and Pathways
Visual representations are invaluable for understanding complex experimental workflows and biological pathways.
Experimental and Analytical Workflow
Caption: Workflow for bioactivity assessment and statistical analysis.
Quorum Sensing Pathway in P. aeruginosa
Caption: Simplified P. aeruginosa quorum sensing cascade.
Conclusion
The framework presented in this guide offers a robust and scientifically rigorous approach to characterizing the bioactivity of this compound. By employing standardized assays and appropriate statistical comparisons against well-known AQs, researchers can effectively determine its potential as a novel therapeutic agent. The emphasis on statistical validity in comparing dose-response curves is critical for making informed decisions in the drug development pipeline.
References
- New quinolones: in vitro effects as a potential source of clinical toxicity. PubMed.
- Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties.
-
Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity. PubMed. [Link]
- Synthesis of bacterial 2-alkyl-4(1H)
-
Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. [Link]
-
Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors. PMC - NIH. [Link]
- (PDF) Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives.
-
Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin. PubMed Central. [Link]
-
Factor analysis of microbiological activity data and structural parameters of antibacterial quinolones. PubMed. [Link]
-
Dose–response relationship. Wikipedia. [Link]
-
Attenuation of Pseudomonas aeruginosa Quorum Sensing by Natural Products: Virtual Screening, Evaluation and Biomolecular Interactions. NIH. [Link]
-
The quinolone antibiotics: a review of their history, structure and structure-activity relationships, and a review of their clinical utility in the treatment of infectious diseases. Semantic Scholar. [Link]
-
Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Semantic Scholar. [Link]
-
(PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. [Link]
-
Cytotoxicity assay representing the antiproliferative effects (%... ResearchGate. [Link]
-
QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. PubMed. [Link]
-
Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI. [Link]
-
Quantitative Structural Property Relationship of Quinolone Antibiotics by VL-Indices. International Journal of Science and Research (IJSR). [Link]
-
4(1H)-Quinolinone, 1-methyl-2-(9-pentadecenyl)-, (Z)- | C25H37NO | CID - PubChem. PubChem. [Link]
-
The Estimation of Absolute IC50 and Its 95% Confidence Interval Abstract 1. Introduction. Wistar Institute. [Link]
-
Nonclassical biological activities of quinolone derivatives. PubMed. [Link]
-
Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice. PubMed Central. [Link]
-
Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. PMC. [Link]
-
Biosynthesis of 2-alkyl-4(1 h)-quinolones. Orange arrows indicate the... ResearchGate. [Link]
-
Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. ASM Journals. [Link]
-
Inhibition of Quorum Sensing in Pseudomonas aeruginosa: A Review. ResearchGate. [Link]
-
Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. PubMed. [Link]
-
Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. PMC - NIH. [Link]
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]
-
2Alkyl4(1 H )-Quinolone Signalling in Pseudomonas aeruginosa | Request PDF. ResearchGate. [Link]
-
2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis. NIH. [Link]
-
Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. NIH. [Link]
-
Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. PMC - NIH. [Link]
-
Detection of 2-alkyl-4-quinolones using biosensors. PubMed. [Link]
-
Detection of 2-Alkyl-4-Quinolones Using Biosensors. PubMed. [Link]
-
The structure-activity relationships (SAR) of quinolones. The... ResearchGate. [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. MDPI. [Link]
-
(PDF) Quinolones:Synthesis and antibacterial activity. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Attenuation of Pseudomonas aeruginosa Quorum Sensing by Natural Products: Virtual Screening, Evaluation and Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 19. ww2.amstat.org [ww2.amstat.org]
A Comparative Guide to Long-Chain 2-Alkyl-4(1H)-quinolones: Evaluating Performance and Uncovering Potential
This guide provides a comparative analysis of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone and its structural class, the 2-alkyl-4(1H)-quinolones (AQs). While direct peer-reviewed experimental data on this specific di-unsaturated C15-quinolone is scarce, this document synthesizes available research on well-characterized AQs to establish a framework for its potential performance and to guide future research. We will delve into the known biological activities, structure-activity relationships (SAR), and synthetic methodologies of this fascinating class of molecules, which are pivotal in bacterial communication and hold promise for novel therapeutic development.
The family of 2-alkyl-4(1H)-quinolones represents a unique group of bacterial secondary metabolites that have been the subject of extensive research for over seven decades.[1] These molecules, notably produced by the opportunistic human pathogen Pseudomonas aeruginosa, are not merely metabolic byproducts but key signaling molecules in quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. The most studied among these are 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS).[2]
The specific compound of interest, this compound, features a long, di-unsaturated C15 alkyl chain, a structural motif that suggests potentially novel biological activities when compared to its shorter-chain, saturated analogs. This guide will compare the known data of established AQs to project the properties of such long-chain derivatives, highlighting both the challenges in their study and the opportunities they present for drug discovery.
Comparative Biological Activity of 2-Alkyl-4(1H)-quinolones
The biological function of AQs is intrinsically linked to the structure of the C-2 alkyl substituent. Variations in chain length and saturation can significantly impact their efficacy as signaling molecules and their antimicrobial properties.
Structure-Activity Relationship Insights:
Studies on various AQ analogs reveal a clear structure-activity relationship. For instance, in a series of long-chain amide derivatives of 2-amino-4-quinolone, compounds with an alkyl chain of 12 carbons or more exhibited the highest inhibition of biofilm formation in both P. aeruginosa and Staphylococcus aureus.[3] This suggests that the lipophilicity and length of the alkyl chain are critical for interaction with bacterial targets. Furthermore, studies on 2-alkyl-4(1H)-quinolone N-oxides (AQNOs) have shown that unsaturated congeners possess substantially higher antibiotic activity against competing bacteria like S. aureus compared to their saturated counterparts.
Table 1: Comparative Biological Activity of Selected 2-Alkyl-4(1H)-quinolone Analogs
| Compound/Analog | Alkyl Chain | Key Biological Activity | Organism(s) | Reported Metric (e.g., MIC, IC50) | Reference |
| 2-Heptyl-4-quinolone (HHQ) | Saturated C7 | Quorum sensing signal, Virulence factor regulation | Pseudomonas aeruginosa | Active in low µM range for PqsR activation | [4][2] |
| 2-Nonyl-4-quinolone (NHQ) | Saturated C9 | Quorum sensing signal | Pseudomonas aeruginosa | Active in low µM range | [2] |
| 2-Heptyl-4-quinolone N-oxide (HQNO) | Saturated C7 | Respiratory chain inhibitor, Antibacterial | Staphylococcus aureus | Potent inhibitory activity | [5] |
| Long-chain 2-amino-4-quinolone amides | Saturated C12-C16 | Biofilm Inhibition | P. aeruginosa, S. aureus | >50% inhibition at 20 µM | [3] |
| 2-Undecyl-4-quinolone | Saturated C11 | Antiviral | HIV | ID50 of 10⁻³ µg/mL | [2] |
Based on these findings, it is plausible to hypothesize that this compound, with its C15 di-unsaturated chain, could exhibit potent and potentially selective biological activities. The unsaturation may enhance its antibacterial properties, while the long alkyl chain could confer strong biofilm inhibition capabilities. However, empirical validation is essential.
Comparative Synthesis of 2-Alkyl-4(1H)-quinolones
The synthesis of AQs is well-established, providing a roadmap for accessing novel analogs. The Conrad-Limpach reaction remains a cornerstone of 4-quinolone synthesis and is a common method for producing various 2-alkyl derivatives.[5]
Experimental Protocol: Synthesis of 2-Heptyl-4(1H)-quinolone (HHQ) via Conrad-Limpach Reaction
This protocol is a generalized representation based on established literature.[5][6]
Step 1: Formation of the β-keto ester
-
Rationale: This step creates the key precursor containing the future C2-substituent and the carbonyl group required for cyclization.
-
To a solution of ethyl acetoacetate in an appropriate solvent (e.g., ethanol), add a strong base (e.g., sodium ethoxide) at room temperature.
-
Slowly add 1-bromoheptane. The alkyl halide provides the C7 chain.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield ethyl 3-oxodecanoate.
Step 2: Condensation with Aniline
-
Rationale: This step forms the anilinocrotonate intermediate, setting up the quinolone ring system.
-
Mix the synthesized β-keto ester (ethyl 3-oxodecanoate) with an equimolar amount of aniline.
-
Add a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture, often with removal of water (e.g., using a Dean-Stark apparatus), to drive the condensation reaction.
-
Monitor the reaction by TLC. Upon completion, purify the resulting enamine intermediate.
Step 3: Thermal Cyclization
-
Rationale: High temperature induces an intramolecular cyclization to form the 4-quinolone ring.
-
Heat the purified anilinocrotonate intermediate in a high-boiling point solvent (e.g., diphenyl ether) to approximately 250 °C.
-
Maintain the temperature for a short period (e.g., 30 minutes).
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Collect the solid product by filtration and purify by recrystallization to obtain 2-heptyl-4(1H)-quinolone.
Synthetic Challenges and Workflow for this compound
Synthesizing the target compound requires significant modifications to the standard protocol, primarily in the creation of the specialized C15 diene side chain.
Caption: Comparative synthetic workflow for a standard vs. a complex long-chain AQ.
The key challenges include the stereospecific synthesis of the (6Z,9Z)-pentadecadienyl side chain and its subsequent incorporation into the quinolone scaffold without isomerization of the double bonds. Additionally, the N-methylation requires the use of N-methylaniline in the condensation step, which can alter reactivity compared to aniline.
Mechanism of Action: The PQS Quorum Sensing Pathway
In P. aeruginosa, HHQ and PQS function as signaling molecules that bind to the transcriptional regulator PqsR (also known as MvfR). This binding event activates PqsR, which in turn induces the expression of genes responsible for virulence factor production and biofilm formation, including the pqsA-E operon responsible for its own synthesis.[4]
Caption: The PQS quorum sensing signaling pathway in P. aeruginosa.
The long, flexible, and unsaturated chain of this compound could lead to a different binding affinity or conformation within the PqsR ligand-binding pocket compared to the shorter, saturated C7 chain of PQS. This could result in it acting as a super-agonist, a partial agonist, or even an antagonist of this critical signaling pathway—a key area for future investigation.
Conclusion and Future Directions
While this compound remains a frontier molecule with no specific published performance data, a comparative analysis of the broader 2-alkyl-4(1H)-quinolone class provides a strong foundation for predicting its properties. The available evidence strongly suggests that long-chain, unsaturated AQs are promising candidates for potent biofilm inhibitors and antibacterial agents.
To move forward, the following experimental avenues are critical:
-
Total Synthesis: Development of a robust and stereocontrolled synthesis for the target molecule is the essential first step.
-
Biological Screening: The synthesized compound must be screened for a variety of biological activities, including:
-
Antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.
-
Biofilm inhibition and disruption assays.
-
Quorum sensing modulation assays using P. aeruginosa reporter strains to determine its effect on the PqsR receptor.
-
-
Comparative Studies: Performance should be directly compared against benchmark AQs like HHQ and PQS, as well as clinically relevant antibiotics.
By systematically exploring complex, naturally inspired structures like this compound, the research community can unlock new therapeutic strategies targeting bacterial communication and virulence.
References
-
Daly, K. M., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 18(12), 643. [Link]
-
Lépine, F., et al. (2020). Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells. Frontiers in Microbiology, 11, 182. [Link]
-
Heeb, S., et al. (2011). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. Molecular BioSystems, 7(6), 1964-1975. [Link]
-
Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. ARKIVOC, 2021(9), 218-239. [Link]
-
Reen, F. J., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. ResearchGate. [Link]
-
Böttcher, T., et al. (2023). Unveiling Pseudomonas aeruginosa's Hidden Arsenal of Quinolones. Nature Portfolio Bioengineering Community. [Link]
-
Hodgkinson, J. T., et al. (2016). 2-Alkyl-4(1 H )-Quinolone Signalling in Pseudomonas aeruginosa. Semantic Scholar. [Link]
-
Juárez-Guerra, F. J., et al. (2019). Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors. Molecules, 24(2), 336. [Link]
-
Böttcher, T., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. University of Vienna. [Link]
-
Nguyen, T. H. N., et al. (2021). Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives. ResearchGate. [Link]
-
Phillips, I., & King, A. (1988). Comparative activity of the 4-quinolones. Reviews of Infectious Diseases, 10(Suppl 1), S70-S76. [Link]
-
Thoss, M., et al. (2023). Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. ACS Bio & Med Chem Au, 3(3), 253-261. [Link]
-
Katerinopoulou, A., et al. (2020). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 16, 2680-2688. [Link]
-
Al-Salahi, R., et al. (2018). Nonclassical biological activities of quinolone derivatives. Journal of the Serbian Chemical Society, 83(1), 1-22. [Link]
-
Reen, F. J., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 18(12), 643. [Link]
Sources
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells [frontiersin.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
For the diligent researcher, the journey of scientific discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of the chemical entities synthesized and studied. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, ensuring the safety of laboratory personnel and the preservation of our environment. While a specific Safety Data Sheet (SDS) for this novel quinolone derivative may not be readily available, its structural class necessitates that it be handled with the utmost care, akin to cytotoxic and other hazardous pharmaceutical compounds.
The core principle underpinning these procedures is risk minimization through containment and adherence to established hazardous waste regulations. The main routes of exposure to such potent compounds are inhalation, skin absorption, and ingestion.[1][2] Therefore, every step is designed to mitigate these risks.
I. Hazard Assessment and Categorization: Why We Treat This Quinolone with Caution
This compound belongs to the quinolone family, a class of compounds known for their biological activity. Many drugs in this class are known to be cytotoxic.[3][4] In the absence of specific toxicological data, the precautionary principle dictates that this compound be treated as a hazardous substance, likely falling under the EPA's P-listed or U-listed waste categories for toxic commercial chemical products.[5] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to significant environmental contamination of water and soil.[5][6][7]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the correct PPE must be donned. This is not merely a recommendation but a critical safety requirement based on OSHA guidelines for handling hazardous drugs.[4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Provides a robust barrier against skin absorption. The outer glove can be removed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric | Protects the body from splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles and a face shield | Ensures complete protection of the eyes and face from accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the compound in its powdered form to prevent inhalation of aerosolized particles. |
III. Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to be a closed-loop system, minimizing the chance of environmental release and personnel exposure at every stage.
All waste streams must be segregated immediately. This is a foundational principle of compliant laboratory waste management.[8]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials.
-
Liquid Waste: This comprises unused solutions containing the quinolone compound, as well as solvent rinses from decontamination procedures.
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with the compound.
Proper containerization is crucial to prevent leaks and ensure the waste is correctly identified for final disposal.
-
Solid Waste:
-
Place in a dedicated, puncture-resistant plastic container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste - Cytotoxic" and include the chemical name: "this compound".
-
Line the container with a yellow chemotherapy waste bag for clear identification.[9]
-
-
Liquid Waste:
-
Use a chemically compatible, leak-proof container (e.g., a glass or polyethylene bottle with a screw cap).[8] Do not use metal containers for acidic or basic solutions.[8]
-
Never fill containers beyond 90% capacity to allow for expansion.[8]
-
Label the container with a "Hazardous Waste" tag, specifying "Toxic" and "Cytotoxic," and list all chemical constituents, including solvents and their approximate percentages.
-
-
Sharps Waste:
-
Place directly into a designated, puncture-proof sharps container labeled for "Cytotoxic Sharps Waste".[10]
-
Effective decontamination involves the physical removal of the compound, as no single chemical agent is known to deactivate all cytotoxic drugs.[11]
-
Initial Decontamination: Wipe all contaminated surfaces and non-disposable equipment with a suitable solvent (e.g., 70% isopropyl alcohol) to solubilize and remove the compound. Use disposable, absorbent pads.
-
Cleaning: Following the initial solvent wipe, clean the same surfaces with a laboratory-grade detergent and water.
-
Final Rinse: Rinse the surfaces with clean water.
-
Waste Disposal: All wipes, pads, and other materials used for decontamination must be disposed of as solid cytotoxic waste.
-
Storage: Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[12] This area must be secure, well-ventilated, and away from general laboratory traffic.
-
Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[12]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste management company.[13] These companies are equipped to transport and dispose of cytotoxic and other hazardous materials in compliance with EPA and Department of Transportation (DOT) regulations.[9] The final disposal method will likely be high-temperature incineration.[13]
IV. Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Cordon off the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble described in Section II.
-
Contain the Spill:
-
Clean-up: Carefully collect all contaminated materials and place them in the solid cytotoxic waste container.[14]
-
Decontaminate: Follow the three-step decontamination procedure for the spill area.[14]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
By adhering to these scientifically grounded and regulation-aligned procedures, you fulfill your professional responsibility to ensure safety and environmental stewardship. This guide serves not just as a set of instructions, but as a framework for building a culture of safety and trust within your laboratory.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. gerpac.eu [gerpac.eu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Comprehensive Safety and Handling Guide for 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone. As a quinolone alkaloid and a bioactive compound, stringent adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Risk Assessment: A Proactive Approach
Key considerations for your risk assessment should include:
-
Scale of Operation: The quantity of the compound being handled.
-
Physical Form: Whether it is a powder or in solution.
-
Frequency and Duration of Handling: Routine use versus occasional use.
-
Potential for Aerosolization: Procedures such as sonication or vigorous mixing.
Personal Protective Equipment (PPE): Your Last Line of Defense
The use of appropriate PPE is a critical final barrier to exposure after all engineering and administrative controls have been implemented.[1] For handling this compound, a comprehensive PPE ensemble is required.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile or neoprene gloves. Inner glove tucked under the gown cuff, outer glove over the cuff. | Provides a robust barrier against dermal absorption. Double gloving minimizes contamination risk during doffing. Powder-free gloves prevent inhalation of aerosolized compound adsorbed to powder particles.[1][3] |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other resistant laminate materials. | Protects the torso and arms from splashes and spills. Materials should be tested for resistance to chemical permeation.[2][3] |
| Eye and Face Protection | Safety goggles and a full-face shield, or a full-face respirator. | Protects against splashes to the eyes and face.[1][3][4] |
| Respiratory Protection | For handling powders or when aerosolization is possible, a NIOSH-approved N95 or higher-rated respirator is necessary. For large spills, a chemical cartridge-type respirator may be required. | Minimizes the risk of inhalation exposure. Surgical masks are not a substitute as they offer little protection from chemical aerosols.[1][2][4] |
| Additional Protection | Disposable head, hair, and shoe covers. | Reduces the potential for cross-contamination of other areas.[1][3] |
Procedural Guidance: Step-by-Step Protocols for Safe Handling
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are crucial to prevent cross-contamination. The following workflow should be strictly followed.
Caption: PPE Donning and Doffing Workflow
Handling Procedures
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a Class II Biosafety Cabinet to control potential airborne particles.[2]
-
Donning PPE: Follow the donning sequence outlined in the workflow diagram in a clean area before entering the handling area.
-
Compound Handling:
-
If working with a powder, handle it within a containment device (e.g., fume hood) to minimize dust generation.
-
When weighing, use a balance with a draft shield.
-
For dissolution, add solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the compound.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
-
Doffing PPE: Follow the doffing sequence in the designated area to prevent contamination of yourself and the surrounding environment.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Environmental Responsibility
Quinolone compounds can be persistent in the environment.[5] Therefore, proper disposal is critical.
Waste Segregation and Disposal Pathway
Caption: Waste Segregation and Disposal Pathway
Key Disposal Principles:
-
DO NOT dispose of this compound or its solutions down the drain.[5][6]
-
All contaminated materials, including gloves, gowns, labware, and cleaning materials, must be collected as hazardous waste.
-
Use clearly labeled, leak-proof containers for both solid and liquid waste.
-
Follow your institution's and local regulations for the final disposal of chemical waste, which is typically handled by a licensed hazardous waste disposal service.
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while handling this potent research compound.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Hu, J., et al. (2009). Occurrence and fate of quinolone and fluoroquinolone antibiotics in a municipal sewage treatment plant.
- ScienceDirect. (n.d.). Removal of quinolone antibiotics from wastewaters and sewage sludge.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Zabinski, R. A., et al. (n.d.). Elimination of quinolone antibiotic carryover through use of antibiotic-removal beads. NIH.
- MDPI. (n.d.). Removal of Quinolone Antibiotics from Wastewater by the Biochar-Based Sludge Adsorbent.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- NIH. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.
- MedChemExpress. (n.d.). This compound.
- DC Chemicals. (n.d.). This compound.
Sources
- 1. pppmag.com [pppmag.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. ues.pku.edu.cn [ues.pku.edu.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
